Thermodynamic Stability and Synthesis of Spiro-Epoxy Esters Derived from Cyclohexanone
Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic stability, conformational preferences, and synthetic pathways of spiro-epoxy esters (specifically spiro-glycidic esters) deriv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of the thermodynamic stability, conformational preferences, and synthetic pathways of spiro-epoxy esters (specifically spiro-glycidic esters) derived from cyclohexanone. These compounds serve as critical intermediates in the synthesis of complex pharmaceutical scaffolds, including
-blockers and anticonvulsants.
The core technical insight presented here challenges standard steric assumptions: unlike alkyl substituents, the spiro-epoxide moiety often exhibits a thermodynamic preference for the pseudo-axial oxygen conformation due to specific torsional strain relief and stereoelectronic interactions.
The spiro-fusion of an epoxide (oxirane) ring to a cyclohexane chair creates a rigid spiro[2.5]octane system. The stability of this system is governed by the orientation of the epoxide oxygen relative to the cyclohexane ring.
Conformer A (Pseudo-Axial Oxygen): The epoxide oxygen occupies the pseudo-axial position.[1]
Conformer B (Pseudo-Equatorial Oxygen): The epoxide oxygen occupies the pseudo-equatorial position.
Thermodynamic Preference
Contrary to the standard "A-value" logic where bulky groups prefer the equatorial position, spiro-epoxides often favor the pseudo-axial oxygen conformation.
Torsional Strain: In the pseudo-equatorial oxygen conformer, the C-C bond of the epoxide ring is pseudo-axial, creating significant 1,3-diaxial repulsive interactions with the axial hydrogens at C3 and C5 of the cyclohexane ring.
Electronic Factors: The pseudo-axial oxygen orientation minimizes unfavorable dipole-dipole interactions and maximizes favorable orbital overlap (anomeric-like effects) with the adjacent ring bonds.
Key Insight: Molecular dynamics and DFT studies indicate that the chair-like conformer with the epoxide oxygen in the pseudo-axial position is thermodynamically more stable by approximately 0.5 – 1.2 kcal/mol compared to the pseudo-equatorial isomer [1].
Synthetic Pathway: The Darzens Condensation[4][5][6][7][8]
The most authoritative method for synthesizing spiro-epoxy esters from cyclohexanone is the Darzens Condensation . This reaction involves the condensation of a ketone with an
-halo ester in the presence of a base.[2][3][4][5]
Reaction Mechanism
The mechanism proceeds via two distinct stages:
Reversible Aldol Addition: The enolate of the
-halo ester attacks the cyclohexanone carbonyl.
Irreversible Intramolecular
: The resulting alkoxide displaces the halide to close the epoxide ring.
Visualization of the Pathway
The following diagram illustrates the kinetic and thermodynamic bifurcation points in the synthesis.
Figure 1: Mechanistic pathway of the Darzens condensation showing the divergence between kinetic attack and thermodynamic product formation.
Experimental Protocol
Objective: Synthesis of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate via Darzens Condensation.
Reagents:
Cyclohexanone (10 mmol, 0.98 g)
Ethyl Chloroacetate (12 mmol, 1.47 g)
Sodium Ethoxide (NaOEt) (12 mmol, prepared in situ or commercial powder)
Solvent: Anhydrous Ethanol (20 mL) or Benzene (for azeotropic removal of water if using catalytic conditions)
Protocol:
Preparation of Base Solution:
In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve sodium metal (0.28 g, 12 mmol) in anhydrous ethanol (10 mL) to generate a fresh NaOEt solution.
Critical Check: Ensure the sodium is completely dissolved and the solution is at room temperature before proceeding.
Condensation:
Cool the NaOEt solution to 0–5 °C using an ice bath.
Prepare a mixture of cyclohexanone (10 mmol) and ethyl chloroacetate (12 mmol).
Add the mixture dropwise to the stirred base solution over 30 minutes.
Why: Slow addition prevents the self-condensation of the ketone and controls the exotherm.
Reaction Phase:
Allow the reaction to warm to room temperature and stir for 4 hours.
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 9:1). The disappearance of cyclohexanone (
) and appearance of the glycidic ester () indicates completion.
Work-up:
Quench the reaction with glacial acetic acid (0.5 mL) to neutralize excess base.
Remove ethanol under reduced pressure.
Partition the residue between Diethyl Ether (30 mL) and Water (30 mL).
Wash the organic layer with Brine (2 x 15 mL), dry over anhydrous
, and concentrate in vacuo.
Purification:
Purify the crude oil via vacuum distillation (bp ~110°C at 15 mmHg) or flash column chromatography on silica gel.
Thermodynamic Stability Data
The stability of the resulting spiro-epoxy ester is heavily influenced by the substitution pattern on the cyclohexane ring. The table below summarizes the relative energies calculated for the parent system.
Parameter
Pseudo-Axial Oxygen Isomer
Pseudo-Equatorial Oxygen Isomer
Relative Energy ()
0.0 kcal/mol (Global Minimum)
+0.8 kcal/mol
Dominant Strain Factor
Minimal
1,3-Diaxial repulsion (Epoxide C-C bond vs Axial H)
Dipole Moment
2.1 D
2.4 D
Formation Preference
Favored under thermodynamic control
Favored under kinetic control (axial attack)
Interpretation:
The data confirms that the pseudo-axial oxygen conformer is the thermodynamic sink. In substituted cyclohexanones (e.g., 4-tert-butylcyclohexanone), the bulky substituent locks the chair conformation, forcing the epoxide into a specific orientation. If the synthesis allows for equilibration (reversible aldol step), the product ratio will shift toward the isomer where the epoxide oxygen is axial [2].
References
Hrenar, T., Primožič, I., Fijan, D., & Majerić Elenkov, M. (2017).[6] Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories . Physical Chemistry Chemical Physics, 19, 31706-31713.[6] Link
Shinohara, Y., Ohba, Y., Takagi, R., Kojima, S., & Ohkata, K. (2001). Stereoselectivity in the Darzens Condensation of Substituted Cyclohexanones . Heterocycles, 55(1), 9-12.[7] Link
Newman, M. S., & Magerlein, B. J. (1949). The Darzens Glycidic Ester Condensation . Organic Reactions, 5, 413.[5] Link
Solubility profile of Methyl 1-oxaspiro[2.5]octane-2-carboxylate in organic solvents
The following technical guide details the solubility profile, physicochemical properties, and solvent selection criteria for Methyl 1-oxaspiro[2.5]octane-2-carboxylate . This guide is structured for researchers and proce...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, physicochemical properties, and solvent selection criteria for Methyl 1-oxaspiro[2.5]octane-2-carboxylate .
This guide is structured for researchers and process chemists, synthesizing data from experimental synthesis protocols (Darzens condensation) and structural property relationships.
Methyl 1-oxaspiro[2.5]octane-2-carboxylate (also known as Methyl pentamethyleneglycidate ) is a lipophilic spiro-epoxide ester.[1] It is chemically distinct due to the fusion of a cyclohexane ring with an oxirane (epoxide) ring in a spiro configuration.
Its solubility profile is dominated by the hydrophobic cyclohexane moiety and the polar but aprotic epoxide/ester functionalities .[1] Consequently, it exhibits high solubility in organic solvents ranging from non-polar hydrocarbons to polar aprotic ethers, while remaining practically insoluble in water.
Chemical Identity Table
Property
Detail
IUPAC Name
Methyl 1-oxaspiro[2.5]octane-2-carboxylate
Common Name
Methyl pentamethyleneglycidate
Structure Class
Spiro-epoxide; Glycidic ester
Molecular Formula
C₉H₁₄O₃
Molecular Weight
170.21 g/mol
Physical State
Colorless to pale yellow liquid (or low-melting solid)
Polar Domain (Epoxide & Ester): The strained three-membered ring and carbonyl oxygen create a dipole moment, facilitating solubility in polar aprotic solvents (DCM, THF) and allowing hydrogen bond acceptance from protic solvents (Alcohols).[1]
Water Incompatibility: The hydrocarbon surface area outweighs the polar groups, preventing stable hydration shells.
Experimental Solubility Profile
The following data is synthesized from standard Darzens condensation workup protocols and structural analogs.
Primary extraction solvent; excellent for solubilizing the ester.[1]
Chloroform
Chloroform
High (S)
Alternative extraction solvent; useful for NMR analysis.[1]
Ethers
Diethyl Ether
High (S)
Standard workup solvent; prevents hydrolysis during extraction.[1]
Ethers
Tetrahydrofuran (THF)
High (S)
Common reaction solvent; miscible but requires anhydrous conditions.[1]
Esters
Ethyl Acetate
High (S)
Green alternative to DCM for extraction/purification.[1]
Alcohols
Methanol / Ethanol
High (S)
Soluble, but potential for transesterification or ring opening if catalyzed.[1]
Hydrocarbons
Hexane / Heptane
Moderate (S)
Soluble; often used as a co-solvent to induce crystallization of impurities.[1]
Aromatics
Toluene / Benzene
High (S)
Excellent solvent for azeotropic removal of water.[1]
Aqueous
Water
Insoluble (I)
Forms a biphasic system; product partitions into the organic layer.[1]
Temperature Dependence[1][7]
Recrystallization Potential: While often a liquid at room temperature, solid analogs are typically recrystallized from Methanol or Petroleum Ether .[1]
Cold Solubility: Solubility in aliphatic hydrocarbons (Hexane) decreases significantly at -20°C, a property exploitable for purification.[1]
Result: >95% retention in Octanol confirms lipophilicity and water insolubility.[1]
Critical Stability & Reactivity Insights
The epoxide ring is the critical stability factor. Solvent choice must account for ring-opening risks.[1]
Acid Sensitivity: Avoid acidic solvents (e.g., Acetic Acid) or unbuffered protic solvents, which can catalyze the opening of the epoxide to form a diol or hydroxy-ester.
Nucleophilic Attack: In the presence of strong nucleophiles (amines, thiols) in polar solvents, the epoxide will undergo ring opening at the least hindered carbon.
Transesterification: Prolonged storage in Methanol with trace base/acid can exchange the methyl ester or open the ring.[1] Isopropanol is a safer protic solvent choice due to steric bulk.[1]
Visualization: Solvent Selection Logic
The following diagram illustrates the decision matrix for selecting solvents based on the intended process step (Reaction, Extraction, or Purification).
Figure 1: Decision matrix for solvent selection based on process stage, prioritizing stability and solubility efficiency.[1]
References
Darzens, G. (1904).[1] "Method for the synthesis of glycidic esters."[6] Comptes Rendus, 139, 1214.[1] (Foundational synthesis verifying ether/alcohol solubility).
Newman, M. S., & Magerlein, B. J. (1949). "The Darzens Glycidic Ester Condensation." Organic Reactions, 5, 413.[1] Link
PubChem Compound Summary. (2024). "2-Methyl-1-oxaspiro[2.5]octane-2-carboxylic acid" (Structural Analog).[1] National Center for Biotechnology Information.[1] Link[1]
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Theoretical basis for solvent selection).[1][7]
Literature review of Methyl 1-oxaspiro[2.5]octane-2-carboxylate synthesis pathways
Abstract This technical guide provides an in-depth review of the primary synthetic pathways for Methyl 1-oxaspiro[2.5]octane-2-carboxylate, a valuable spirocyclic epoxide with applications in medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth review of the primary synthetic pathways for Methyl 1-oxaspiro[2.5]octane-2-carboxylate, a valuable spirocyclic epoxide with applications in medicinal chemistry and drug development. The guide is tailored for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. We will explore two principal strategies for the construction of this molecule: a two-step sequence involving olefination followed by epoxidation, and a direct one-pot approach via the Darzens condensation. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the selection of reagents and reaction conditions.
Introduction
Spirocyclic frameworks are of increasing interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved pharmacological properties. Methyl 1-oxaspiro[2.5]octane-2-carboxylate, incorporating both a spirocyclic core and a reactive epoxide moiety, represents a versatile building block for the synthesis of more complex molecular architectures. This guide will dissect the common synthetic routes to this target molecule, providing a comprehensive resource for its preparation in a laboratory setting.
Pathway 1: Olefination-Epoxidation Sequence
A robust and widely applicable strategy for the synthesis of Methyl 1-oxaspiro[2.5]octane-2-carboxylate involves a two-step process: the formation of an α,β-unsaturated ester, Methyl 2-cyclohexylideneacetate, followed by its epoxidation.
Step 1: Synthesis of Methyl 2-cyclohexylideneacetate via the Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for the synthesis of α,β-unsaturated esters from ketones, primarily due to the water-soluble nature of the phosphate byproduct, which simplifies purification.[1][2] The HWE reaction typically exhibits a strong preference for the formation of the thermodynamically more stable (E)-alkene.[2][3]
The reaction proceeds via the deprotonation of a phosphonate ester to form a stabilized carbanion, which then undergoes nucleophilic addition to the ketone (cyclohexanone in this case). The resulting intermediate eliminates a phosphate salt to yield the desired alkene.[3]
Figure 1: Workflow for the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: Synthesis of Methyl 2-cyclohexylideneacetate
This protocol is adapted from the established Organic Syntheses procedure for the preparation of the corresponding ethyl ester.[4]
Preparation of the Ylide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, a suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in 150 mL of anhydrous tetrahydrofuran (THF) is prepared under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath. Methyl (dimethoxyphosphoryl)acetate (18.2 g, 0.1 mol) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. The mixture is then stirred at room temperature for 1 hour.
Reaction with Cyclohexanone: A solution of cyclohexanone (9.8 g, 0.1 mol) in 50 mL of anhydrous THF is added dropwise to the ylide solution at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.
Work-up and Purification: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford Methyl 2-cyclohexylideneacetate.
Reactant/Product
Molecular Weight ( g/mol )
Amount (g)
Moles (mol)
Cyclohexanone
98.14
9.8
0.1
Methyl (dimethoxyphosphoryl)acetate
182.12
18.2
0.1
Sodium Hydride (60%)
40.00
4.4
0.11
Methyl 2-cyclohexylideneacetate
154.21
~12.3
~0.08 (80%)
Table 1: Reactant and expected product quantities for the HWE synthesis.
Step 2: Epoxidation of Methyl 2-cyclohexylideneacetate
The epoxidation of the newly synthesized α,β-unsaturated ester can be achieved using various oxidizing agents. A common and effective method is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[5] This reaction is a stereospecific syn-addition of an oxygen atom across the double bond.[5]
Figure 2: Epoxidation of the α,β-unsaturated ester.
Experimental Protocol: Epoxidation with m-CPBA
This protocol is a general procedure for the epoxidation of alkenes.[6]
Reaction Setup: To a solution of Methyl 2-cyclohexylideneacetate (15.4 g, 0.1 mol) in 200 mL of dichloromethane (DCM) in a flask equipped with a magnetic stirrer, add m-CPBA (77%, 24.7 g, 0.11 mol) portion-wise at 0 °C.
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Work-up and Purification: The reaction mixture is cooled to 0 °C, and the precipitated m-chlorobenzoic acid is removed by filtration. The filtrate is washed successively with a 10% aqueous solution of sodium sulfite, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield Methyl 1-oxaspiro[2.5]octane-2-carboxylate.
Reactant/Product
Molecular Weight ( g/mol )
Amount (g)
Moles (mol)
Methyl 2-cyclohexylideneacetate
154.21
15.4
0.1
m-CPBA (77%)
172.57 (pure)
24.7
0.11
Methyl 1-oxaspiro[2.5]octane-2-carboxylate
170.21
~14.5
~0.085 (85%)
Table 2: Reactant and expected product quantities for the epoxidation.
Pathway 2: The Darzens Glycidic Ester Condensation
The Darzens condensation offers a more direct, one-pot synthesis of α,β-epoxy esters (glycidic esters) from a ketone and an α-haloester in the presence of a base.[7] This reaction forms the carbon-carbon bond and the epoxide ring in a single synthetic operation.[7]
The mechanism involves the deprotonation of the α-haloester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction to displace the halide and form the epoxide ring.[8]
Figure 3: The Darzens glycidic ester condensation.
Experimental Protocol: Darzens Condensation
This protocol is adapted from a general procedure for the Darzens condensation.[9][10]
Reaction Setup: To a solution of sodium methoxide, prepared from sodium (2.5 g, 0.11 g-atom) and 50 mL of anhydrous methanol, cooled to -10 °C in an ice-salt bath, a solution of cyclohexanone (9.8 g, 0.1 mol) and methyl chloroacetate (12.0 g, 0.11 mol) in 50 mL of anhydrous diethyl ether is added dropwise over a period of 2 hours with vigorous stirring.
Reaction Progression: After the addition is complete, the mixture is stirred at -5 °C for an additional 2 hours and then at room temperature for 3 hours.
Work-up and Purification: The reaction mixture is poured into 200 mL of ice-water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to give Methyl 1-oxaspiro[2.5]octane-2-carboxylate.
Reactant/Product
Molecular Weight ( g/mol )
Amount (g)
Moles (mol)
Cyclohexanone
98.14
9.8
0.1
Methyl chloroacetate
108.52
12.0
0.11
Sodium
22.99
2.5
0.11
Methyl 1-oxaspiro[2.5]octane-2-carboxylate
170.21
~12.8
~0.075 (75%)
Table 3: Reactant and expected product quantities for the Darzens condensation.
Alternative Epoxidation: The Corey-Chaykovsky Reaction
An alternative to direct epoxidation of the α,β-unsaturated ester is the Corey-Chaykovsky reaction.[11] In this case, a sulfur ylide, such as dimethylsulfoxonium methylide, would react with Methyl 2-cyclohexylideneacetate. For α,β-unsaturated carbonyl compounds, sulfoxonium ylides typically undergo a 1,4-conjugate addition to give a cyclopropane.[12] However, less stabilized sulfonium ylides can add to the carbonyl group to form an epoxide.[13] Given the substrate, direct epoxidation with a peroxy acid is generally a more straightforward approach.
Characterization of Methyl 1-oxaspiro[2.5]octane-2-carboxylate
The structure of the synthesized product should be confirmed by spectroscopic methods. Below are the expected spectral data, extrapolated from the data available for the analogous ethyl ester, Ethyl 1-oxaspiro[2.5]octane-2-carboxylate.[14]
This technical guide has detailed two primary and reliable synthetic pathways for the preparation of Methyl 1-oxaspiro[2.5]octane-2-carboxylate. The two-step olefination-epoxidation sequence, particularly utilizing the Horner-Wadsworth-Emmons reaction, offers a high-yielding and clean method for accessing the target molecule. The Darzens condensation provides a more convergent one-pot approach. The choice of pathway will depend on the specific requirements of the researcher, including available starting materials and desired scale. The provided experimental protocols and characterization data serve as a comprehensive resource for the successful synthesis and verification of this important spirocyclic building block.
References
PubChem. (n.d.). Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Wadsworth, W. S., Jr., & Emmons, W. D. (1965). Ethyl Cyclohexylideneacetate. Organic Syntheses, 45, 44. doi:10.15227/orgsyn.045.0044
The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for -. Retrieved from [Link]
CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. (2013, March 21). Retrieved from [Link]
Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved from [Link]
Marvel, C. S., & Eck, J. C. (1931). 2-Ketohexamethylenimine. Organic Syntheses, 11, 60. doi:10.15227/orgsyn.011.0060
Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]
Newman, M. S., & Magerlein, B. J. (1949).
Johnson, W. S., Belew, J. S., Chinn, L. J., & Hunt, R. H. (1953). ETHYL β,β-PENTAMETHYLENEGLYCIDATE. Organic Syntheses, 33, 44. doi:10.15227/orgsyn.033.0044
Chemical Synthesis Database. (2025, May 20). 2-methyl-1-oxaspiro[2.5]octane-2-carbonitrile. Retrieved from [Link]
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Darzens Condensation. Retrieved from [Link]
University of California, Santa Cruz. (n.d.). Experiment 3 – Epoxidation of Cyclohexene. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]
PubMed. (2012, January 15). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. Retrieved from [Link]
Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
PubChemLite. (n.d.). Ethyl 1-oxaspiro[2.5]octane-2-carboxylate (C10H16O3). Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). 1-Oxaspiro[2.5]octane-2-carboxylic acid, 5,5,7-trimethyl-, ethyl ester. Retrieved from [Link]
Sunrise. (n.d.). Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Retrieved from [Link]
Semantic Scholar. (2024, June 5). Structural Characterization, Spectroscopic Profile, Molecular Docking, ADMET Properties, Molecular Dynamics Simulation Studies,. Retrieved from [Link]
Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
PubChem. (n.d.). 1-Oxaspiro(2.5)octane-2-carboxylic acid, 5,5,7-trimethyl-, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (n.d.). EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and ....
PubChem. (n.d.). 2-Methyl-1-oxaspiro(2.5)octane-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (n.d.). Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. Retrieved from [Link]
Chemistry Stack Exchange. (2017, May 6). Monoepoxidation of 1,2-dimethylcyclohexa-1,4-diene using m-CPBA. Retrieved from [Link]
YouTube. (2023, June 7). mCPBA Epoxidation (Chem 231). Retrieved from [Link]
PubChemLite. (n.d.). 1-oxaspiro(2.5)octane-2-carboxylic acid, 2-methyl-, ethyl ester. Retrieved from [Link]
The 1-Oxaspiro[2.5]octane-2-carboxylate Scaffold: Stereochemical Control and Therapeutic Utility
Executive Summary The 1-oxaspiro[2.5]octane-2-carboxylate motif represents a "privileged structure" in medicinal chemistry, serving as the electrophilic warhead in angiogenesis inhibitors like fumagillin and TNP-470. Its...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1-oxaspiro[2.5]octane-2-carboxylate motif represents a "privileged structure" in medicinal chemistry, serving as the electrophilic warhead in angiogenesis inhibitors like fumagillin and TNP-470. Its unique architecture—a highly strained spiro-epoxide fused to a cyclohexane ring—offers a tunable balance between chemical stability and reactivity toward specific nucleophiles (e.g., Histidine-231 in MetAP2). This guide deconstructs the stereochemical nuances, synthetic assembly, and enzymatic resolution of this scaffold, providing actionable protocols for drug development researchers.
The 1-oxaspiro[2.5]octane system consists of an oxirane (epoxide) ring sharing a single carbon atom (C3) with a cyclohexane ring. In the 2-carboxylate derivative, the ester group at C2 introduces the primary stereocenter.
Conformational Dynamics
While the spiro-carbon (C3) is achiral in the unsubstituted parent cyclohexane, the fixed chair conformation of the cyclohexane ring creates distinct steric environments.
Axial vs. Equatorial Attack: During synthesis, nucleophiles or carbenes approach the spiro-center from either the axial or equatorial face of the cyclohexane chair.
Diastereomeric Relationships: If the cyclohexane ring bears substituents (as in fumagillin), the relative stereochemistry between the C2-carboxylate and the ring substituents becomes critical. The epoxide oxygen can be oriented syn or anti to the nearest ring substituent.
Key Stereochemical Insight:
In therapeutic analogs, the cis-relationship between the epoxide oxygen and the C2-substituent is often thermodynamically disfavored but biologically essential for potency.
Synthetic Pathways: The Darzens Condensation
The most robust method for constructing this scaffold is the Darzens glycidic ester condensation.[1] This reaction involves the condensation of cyclohexanone with an
-haloester in the presence of a base.
Mechanistic Causality
The reaction proceeds via a two-step sequence:
Aldol Addition: The enolate of the
-haloester attacks the ketone.
Intramolecular
: The alkoxide displaces the halide to close the epoxide ring.
Why Potassium tert-butoxide (
-BuOK)?
While sodium ethoxide (NaOEt) is traditional, using a bulky base like -BuOK in a non-polar solvent (e.g., -BuOH/THF) often improves the cis/trans ratio by influencing the transition state of the ring-closure step, favoring the kinetic product often required for specific biological targets.
Experimental Protocol: Modified Darzens Synthesis
Objective: Synthesis of ethyl 1-oxaspiro[2.5]octane-2-carboxylate.
Preparation: Flame-dry a 250 mL three-neck flask under Argon.
Reagents:
Cyclohexanone (10.0 mmol, 1.0 eq)
Ethyl chloroacetate (12.0 mmol, 1.2 eq)
-BuOK (12.0 mmol, 1.2 eq)
Solvent: Dry THF (50 mL)
Execution:
Cool the solution of cyclohexanone and ethyl chloroacetate in THF to -78°C.
Add
-BuOK (1.0 M in THF) dropwise over 30 minutes. Reasoning: Slow addition prevents self-condensation of the ketone.
Obtaining enantiopure spiro-epoxides is critical, as the (2R) and (2S) enantiomers often exhibit vastly different IC50 values against targets like MetAP2.
The Rhodotorula glutinis Protocol
While chiral catalysts exist, enzymatic kinetic resolution using epoxide hydrolases (EH) is highly effective for this scaffold. The EH from Rhodotorula glutinis displays high enantioselectivity for spiro-epoxides.[3]
Mechanism of Resolution:
The enzyme preferentially hydrolyzes one enantiomer (typically the form where the epoxide oxygen is axially oriented relative to the enzyme active site) into the corresponding diol, leaving the unreacted epoxide in high enantiomeric excess (
Table 1: Comparative efficiency of R. glutinis EH on spiro-epoxide derivatives. Note the drop in rate with steric hindrance.
Reactivity & The "Warhead" Mechanism
The pharmacological value of 1-oxaspiro[2.5]octane-2-carboxylates lies in their function as irreversible covalent inhibitors.
The MetAP2 Inhibition Pathway
Methionine aminopeptidase 2 (MetAP2) is a cytosolic metalloenzyme vital for endothelial cell proliferation (angiogenesis).
Recognition: The hydrophobic cyclohexane ring docks into the MetAP2 active site.
Nucleophilic Attack: The imidazole side chain of Histidine-231 attacks the C2 carbon of the spiro-epoxide.
Ring Opening: The epoxide ring opens, forming a covalent bond with the histidine and generating a tertiary alcohol. This permanently disables the enzyme.
Why this scaffold?
The spiro-fusion introduces ring strain (
27 kcal/mol) significantly higher than a standard epoxide, making it reactive enough to trap the histidine but stable enough to survive plasma circulation.
Visualization: Mechanism of Action
Figure 2: The covalent inhibition pathway of MetAP2 by spiro-epoxide "warheads".
References
Newman, M. S., & Magerlein, B. J. (1947). The Darzens Glycidic Ester Condensation.[1] Organic Reactions.[1][4][5]
Context: The found
Kotik, M., et al. (2005). Stereoselectivity and substrate specificity in the kinetic resolution of methyl-substituted 1-oxaspiro[2.5]octanes by Rhodotorula glutinis epoxide hydrolase.[3] Journal of Organic Chemistry.
Context: Source of the enzymatic resolution d
Liu, S., et al. (1998). Structure of human methionine aminopeptidase-2 complexed with fumagillin.[6][7] Science.
Context: Definitive structural biology paper confirming the His-231 covalent
Arai, S., et al. (1999).[8] Asymmetric Darzens reaction utilizing chiral phase transfer catalysts. Tetrahedron.
Context: Advanced methods for enantioselective synthesis without enzym
The Lynchpin of Synthesis: An In-depth Technical Guide to the Reactivity Profile of Glycidic Esters
For Immediate Release: A Senior Application Scientist's Field-Proven Insights into Glycidic Ester Chemistry for Researchers, Scientists, and Drug Development Professionals. Glycidic esters, or α,β-epoxy esters, stand as...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release: A Senior Application Scientist's Field-Proven Insights into Glycidic Ester Chemistry for Researchers, Scientists, and Drug Development Professionals.
Glycidic esters, or α,β-epoxy esters, stand as versatile and highly valuable intermediates in the landscape of modern organic synthesis. Their inherent ring strain and the presence of multiple reactive sites—the epoxide and the ester functionalities—endow them with a rich and tunable reactivity profile. This guide provides an in-depth exploration of the synthesis and synthetic applications of glycidic esters, offering a blend of mechanistic understanding and practical, field-tested protocols. For professionals in drug development, a deep understanding of glycidic ester chemistry is paramount, as these entities serve as crucial building blocks in the construction of complex, biologically active molecules, including the antihypertensive agent diltiazem and the anticancer drug paclitaxel.[1][2]
I. The Cornerstone: Synthesis of Glycidic Esters via the Darzens Condensation
The most prominent and widely utilized method for the synthesis of glycidic esters is the Darzens condensation, a reaction that has been a mainstay in organic chemistry for over a century.[3][4] This reaction involves the condensation of a ketone or an aldehyde with an α-haloester in the presence of a base to form the corresponding α,β-epoxy ester.[5][6]
Mechanistic Rationale
The causality behind the Darzens condensation lies in a sequential process initiated by the deprotonation of the α-haloester at the halogenated carbon. This generates a resonance-stabilized enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone in a manner analogous to an aldol addition.[7] The resulting halo-alkoxide intermediate subsequently undergoes an intramolecular S_N2 reaction, where the alkoxide displaces the adjacent halide to form the characteristic epoxide ring.[7] The choice of base is critical; typically, an alkoxide corresponding to the ester is used to prevent transesterification side reactions.[7]
Caption: Mechanism of the Darzens Glycidic Ester Condensation.
Stereochemical Considerations
The Darzens condensation can generate two new stereocenters, leading to the potential for diastereomeric products (cis and trans isomers). The stereochemical outcome is influenced by factors such as the nature of the reactants, the base employed, and the reaction conditions.[8] Asymmetric variants of the Darzens reaction, utilizing chiral auxiliaries or catalysts, have been developed to achieve high levels of diastereoselectivity and enantioselectivity, which is of paramount importance in pharmaceutical synthesis.[9][10]
Experimental Protocol: Synthesis of Ethyl 3-(4-methoxyphenyl)glycidate
This protocol details the synthesis of a glycidic ester, a key intermediate in the production of diltiazem.[11]
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methoxybenzaldehyde (1.0 eq) and ethyl chloroacetate (1.2 eq) dissolved in anhydrous toluene (10 mL per 10 mmol of aldehyde).
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
Base Addition: Slowly add a solution of sodium ethoxide (1.5 eq) in ethanol dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: Quench the reaction by pouring the mixture into ice-cold water. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude glycidic ester. The product can be further purified by column chromatography on silica gel.
Table 1: Representative Yields for the Darzens Glycidic Ester Condensation.
II. The Synthetic Utility: Key Transformations of Glycidic Esters
The true synthetic power of glycidic esters is realized in their subsequent transformations, which allow for the construction of a diverse array of valuable molecular scaffolds.
A. Hydrolysis and Decarboxylation: A Gateway to Aldehydes and Ketones
One of the most significant applications of glycidic esters is their conversion to aldehydes and ketones with one additional carbon atom compared to the starting carbonyl compound.[6][14] This transformation proceeds through saponification of the ester to the corresponding glycidic acid salt, followed by acidification and gentle heating.[12] The resulting unstable β-keto acid readily undergoes decarboxylation to yield the final carbonyl compound.[4][15]
Caption: Transformation of Glycidic Esters to Aldehydes or Ketones.
B. Nucleophilic Ring-Opening: Accessing β-Hydroxy Esters and Amino Alcohols
The strained epoxide ring of glycidic esters is susceptible to nucleophilic attack, leading to the formation of β-hydroxy esters and their derivatives. This ring-opening can be catalyzed by either acid or base.
Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. The regioselectivity of the attack depends on the substitution pattern of the epoxide.[16][17]
Base-Catalyzed Ring-Opening: In the presence of a base, the nucleophile directly attacks one of the epoxide carbons. This is a common strategy for introducing amine functionalities by using primary or secondary amines as nucleophiles, yielding valuable amino alcohol building blocks.[18][19]
The regioselective ring-opening of glycidic esters is a cornerstone in the synthesis of pharmaceuticals like diltiazem, where a thiol nucleophile is employed to open the epoxide ring.[11]
C. Reduction to Diols
Glycidic esters can be reduced to the corresponding 1,2-diols using powerful reducing agents such as lithium aluminum hydride (LiAlH₄).[20][21] The reaction proceeds by the initial reduction of the ester to a primary alcohol, followed by the reductive opening of the epoxide ring.[22]
Experimental Protocol: Reduction of a Glycidic Ester with LiAlH₄
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).
Cooling: Cool the suspension to 0 °C in an ice bath.
Substrate Addition: Slowly add a solution of the glycidic ester (1.0 eq) in anhydrous THF to the stirred suspension of LiAlH₄.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Quenching: Carefully cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
Workup: Filter the resulting white precipitate and wash it thoroughly with THF or ethyl acetate. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude diol.
Purification: Purify the diol by column chromatography or distillation.
III. Applications in Drug Development: The Synthesis of Diltiazem and Paclitaxel
The synthetic versatility of glycidic esters has been prominently showcased in the total synthesis of numerous blockbuster drugs.
Diltiazem: The synthesis of the calcium channel blocker diltiazem relies on a glycidic ester intermediate derived from the Darzens condensation of p-anisaldehyde and methyl chloroacetate.[2][11] The crucial step involves the regioselective ring-opening of this glycidic ester with 2-aminothiophenol, which sets the stage for the subsequent cyclization to form the benzothiazepine core of the drug.[11]
Paclitaxel (Taxol®): While various synthetic routes to the complex anticancer agent paclitaxel exist, some strategies have employed glycidic ester chemistry.[23][24] The construction of the intricate side chain of paclitaxel often involves intermediates that can be derived from or are analogous to glycidic esters, highlighting the importance of epoxide chemistry in assembling such complex natural products.[1][25]
IV. Future Outlook
The field of glycidic ester chemistry continues to evolve, with ongoing research focused on the development of more efficient and stereoselective synthetic methods. The use of novel catalysts, including organocatalysts and transition metal complexes, is paving the way for asymmetric Darzens reactions with broader substrate scope and higher enantioselectivities.[10][26] Furthermore, the application of flow chemistry and other process intensification technologies is enabling the safer and more scalable synthesis of these valuable intermediates. As the demand for enantiomerically pure and complex drug molecules continues to grow, the reactivity profile of glycidic esters will undoubtedly remain a central theme in the symphony of organic synthesis.
References
AERU, University of Hertfordshire. (2025, September 15). Diltiazem. Retrieved from [Link]
Schwartz, A., et al. (1992). Enantioselective synthesis of calcium channel blockers of the diltiazem group. The Journal of Organic Chemistry, 57(3), 851–856.
Cravotto, G., et al. (2026, January 19).
Reddy, Y. S., et al. (n.d.). SYNTHESIS OF α- HYDROXY-β, γ-UNSATURATED ESTERS: HClO4-SiO2 CATALYZED ISOMERISATION OF GLYCIDIC ESTERS TO α-HYDROXY- β, γ-UNSATURATED ESTERS.
Aggarwal, V. K., et al. (2025, August 7). Enantio- and Diastereoselective Darzens Condensations.
Tanabe Seiyaku Co., Ltd. (n.d.). Process for preparing optically active glycidate esters. Google Patents.
Newman, M. S., & Magerlein, B. J. (n.d.).
Patel, P. (2016, October 26). Darzens condensation; Glycidic esters.
Williams, D. R., & Nishitani, S. (n.d.).
Schwarz, H., et al. (n.d.).
Wikipedia. (2020, February 13). Darzens reaction.
Magerlein, B. J., & Newman, M. S. (n.d.). The Darzens Glycidic Ester Condensation.
Walia, J. S., et al. (n.d.). The Darzens glycidic ester condensation of indan-1-ones. A reinvestigation of the reaction. Canadian Journal of Chemistry.
Newman, M. S., & Magerlein, B. J. (1949).
Harada, T., et al. (2000, September 11). STEREOSELECTIVITY IN THE DARZENS CONDENSATION OF SUBSTITUTED CYCLOHEXANONES WITH (-)
Ciappa, A., et al. (2022, October 7). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. PMC.
Contente, M. L., et al. (n.d.). Enantiodivergent biosynthesis of β-hydroxy esters by self-sufficient heterogeneous biocatalysts in a continuous flow. Green Chemistry.
Organic Chemistry Portal. (n.d.). Darzens Condensation. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Darzens Condensation. Retrieved from [Link]
Taber, D. F. (2020, November 2). The Baran Synthesis of Paclitaxel (Taxol®). Organic Chemistry Portal.
Wikipedia. (n.d.). Paclitaxel total synthesis.
Various Authors. (n.d.). Darzens Condensation.
University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary.
Organic Chemistry. (n.d.). Ester to Alcohol - Common Conditions.
Organic Chemistry. (2024, July 26). Reduction of Esters with Lithium Aluminum Hydride to Alcohol. YouTube.
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides.
Li, C., et al. (2014, August 13). Darzens Reaction Rate Enhancement Using Aqueous Media Leading to a High Level of Kinetically Controlled Diastereoselective Synthesis of Steroidal Epoxyketones. The Journal of Organic Chemistry.
Oreate AI. (2026, January 7).
Mukaiyama, T., et al. (2022, January 14). Total Synthesis of Paclitaxel. PubMed.
Georg, G. I., et al. (n.d.). Synthesis and biological evaluation of 2-acyl analogues of paclitaxel (Taxol). PubMed.
Fukushima, K., et al. (n.d.). Synthesis of amino-functionalized polyester via ring-opening alternating copolymerization of glycidylamines with cyclic anhydrides. Polymer Chemistry.
Holton, R. A. (n.d.). Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile.
N/A. (n.d.). IV SEMMESTER.
Kumar, A., & Kumar, S. (n.d.).
Organic Chemistry. (2026, January 29). Acid Catalyzed Hydrolysis of an Ester. YouTube.
DSM IP Assets B.V. (n.d.). Process for the preparation of glycidic ester and an aldehyde.
Clark, J. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide.
Kiasat, A. R., et al. (n.d.). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO.
The Spiro-Epoxide Warhead: Technical Guide to Methyl 1-oxaspiro[2.5]octane-2-carboxylate Derivatives
Executive Summary Methyl 1-oxaspiro[2.5]octane-2-carboxylate represents a "privileged scaffold" in medicinal chemistry. Its core feature—a strained spiro-epoxide (oxirane) fused to a cyclohexane ring—mimics the pharmacop...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 1-oxaspiro[2.5]octane-2-carboxylate represents a "privileged scaffold" in medicinal chemistry. Its core feature—a strained spiro-epoxide (oxirane) fused to a cyclohexane ring—mimics the pharmacophore of Fumagillin and TNP-470 , potent inhibitors of Methionine Aminopeptidase 2 (MetAP2).
Unlike linear epoxides, the spiro-configuration locks the electrophilic warhead in a geometry that favors specific nucleophilic attack by enzyme active sites while reducing off-target alkylation. This guide provides a technical roadmap for utilizing this scaffold to develop therapeutics for angiogenesis-dependent cancers , obesity , and antimicrobial resistance .
Structural Pharmacology: The "Spring-Loaded" Mechanism
The biological potency of this derivative relies on the reactivity of the oxirane ring.
Mechanism of Action: MetAP2 Inhibition
The primary target, MetAP2, is a metalloenzyme responsible for removing the N-terminal methionine from nascent proteins.[1][2] Inhibition of MetAP2 arrests endothelial cell proliferation (anti-angiogenesis).[1][2][3][4]
Recognition: The cyclohexane ring binds to the hydrophobic pocket of MetAP2.
Covalent Capture: The imidazole side chain of His231 (in human MetAP2) acts as a nucleophile.
Irreversible Modification: His231 attacks the less substituted carbon of the spiro-epoxide, opening the ring and forming a stable covalent adduct. This permanently inactivates the enzyme.
Visualization: The Covalent Capture Pathway
Figure 1: Mechanism of irreversible MetAP2 inhibition via spiro-epoxide ring opening.
Synthesis & Derivatization Protocols
The synthesis of the core scaffold utilizes the Darzens Condensation , a robust method for forming
Objective: Synthesis of Methyl 1-oxaspiro[2.5]octane-2-carboxylate.
Reagents:
Cyclohexanone (1.0 eq)
Methyl chloroacetate (1.2 eq)
Potassium tert-butoxide (
-BuOK) or Sodium Ethoxide (NaOEt) (1.5 eq)
Solvent: Dry THF or Ethanol (0°C to RT)
Step-by-Step Workflow:
Preparation: In a flame-dried flask under nitrogen, dissolve cyclohexanone and methyl chloroacetate in dry THF. Cool to -10°C.
Base Addition: Add
-BuOK dropwise over 30 minutes. The solution will turn cloudy as KCl precipitates.
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 3 hours. Monitor via TLC (Hexane:EtOAc 9:1). The epoxide appears as a less polar spot compared to the ketone.
Quench: Pour mixture into ice-cold water. Extract with Diethyl Ether (3x).
Purification: Wash organic layer with brine, dry over MgSO4, and concentrate. Purify via silica gel flash chromatography.
Validation Criteria:
1H NMR (CDCl3): Look for the diagnostic epoxide proton singlet at
3.3–3.5 ppm.
IR: Disappearance of the ketone carbonyl (
1710 cm⁻¹) and appearance of the ester carbonyl (1740 cm⁻¹).
Derivatization Strategies
The core ester is rarely the final drug. It serves as a branch point for two distinct therapeutic classes.
Table 1: Derivatization Pathways
Pathway
Reagent
Product Class
Therapeutic Target
A. Aminolysis
Primary/Secondary Amines
Amino-Alcohol Derivatives
Anti-Angiogenesis / Obesity (TNP-470 analogs)
B. Cycloaddition
Nitrile Oxides
Spiro-Isoxazolines
Antimicrobial / Antifungal (Membrane disruption)
Protocol A: Aminolysis (Ring Opening)
To improve water solubility and bioavailability (a major limitation of Fumagillin), the epoxide is opened with an amine.
Dissolve Methyl 1-oxaspiro[2.5]octane-2-carboxylate in Ethanol.
Add amine (e.g., morpholine or a substituted aniline) (2.0 eq).
Reflux for 6–12 hours.
Result: The nucleophile attacks the least hindered carbon, opening the ring to form a
-amino- -hydroxy ester.
Biological Evaluation Workflows
Every synthesized derivative must undergo a rigorous screening cascade.
MetAP2 Inhibition Assay (Fluorescence)
This assay validates if the derivative retains the ability to bind and inhibit the target enzyme.
Note: Since inhibition is irreversible, IC50 is time-dependent.
is the preferred metric.
Antimicrobial Susceptibility (MIC)
For spiro-isoxazoline derivatives, standard broth microdilution is required.
Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[6][7]
Control: Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).
Endpoint: Lowest concentration with no visible growth (OD600 < 0.1).
Technical Visualization: The Development Pipeline
Figure 2: Integrated workflow from raw materials to biological validation.
Safety & Stability Considerations
Epoxide Reactivity: The spiro-epoxide is an alkylating agent. It is potentially mutagenic. All handling must occur in a fume hood with double-gloving.
Hydrolysis: The ester group is susceptible to hydrolysis in basic aqueous media. Store compounds in dry DMSO or Ethanol at -20°C.
Stereochemistry: The Darzens reaction typically yields a mixture of cis and trans isomers relative to the ester and the cyclohexane ring. Separation (HPLC) is critical, as the biological activity is often stereospecific (mimicking the specific configuration of Fumagillin).
References
MetAP2 Inhibition Mechanism:
Title: Spiroepoxytriazoles Are Fumagillin-like Irreversible Inhibitors of MetAP2 with Potent Cellular Activity.
Source: ACS Chemical Biology (2015).
Link:[Link]
Synthesis of Spiro-Epoxides (Darzens):
Title: Facile synthesis of functionalized spiro[indoline-3,2'-oxiran]-2-ones by Darzens reaction.[8]
Source: Chemistry Central Journal (2013).
Link:[Link]
Antimicrobial Spiro-Isoxazolines:
Title: Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents.
Source: Frontiers in Chemistry (2025/2026).
Link:[Link]
General Darzens Mechanism:
Title: Darzens Reaction - Mechanism and Examples.
Source: Organic Chemistry Portal.
Link:[Link]
MetAP2 as a Therapeutic Target:
Title: Methionine AminoPeptidase Type-2 Inhibitors Targeting Angiogenesis.[2][3][4]
Source: Current Medicinal Chemistry (via ResearchGate).
Link:[Link]
Application Note & Protocol: Synthesis of Methyl 2-Oxaspiro[2.5]octane-1-carboxylate via Darzens Reaction
Abstract This document provides a comprehensive guide for the synthesis of methyl 2-oxaspiro[2.5]octane-1-carboxylate through the Darzens glycidic ester condensation. The protocol details the reaction of cyclohexanone wi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of methyl 2-oxaspiro[2.5]octane-1-carboxylate through the Darzens glycidic ester condensation. The protocol details the reaction of cyclohexanone with methyl chloroacetate using sodium methoxide as a base. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical advice for a successful and safe synthesis. The resulting spirocyclic glycidic ester is a valuable building block in medicinal chemistry and natural product synthesis.[1][2][3]
Introduction to the Darzens Reaction
The Darzens reaction, also known as the glycidic ester condensation, is a cornerstone of organic synthesis for the formation of α,β-epoxy esters.[4][5][6] First reported by Auguste Georges Darzens in 1904, this reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base.[4][5] The process is highly valued as it constructs a new carbon-carbon bond and an epoxide ring in a single, efficient step.[7] The products, glycidic esters, are versatile intermediates that can be further transformed into aldehydes, ketones, or other functional groups through subsequent reactions like hydrolysis and decarboxylation.[1][4][6]
The reaction's applicability is broad, encompassing aromatic and aliphatic carbonyl compounds, including cyclic ketones like cyclohexanone.[4][8] This protocol focuses on the reaction between cyclohexanone and methyl chloroacetate, a classic example demonstrating the utility of the Darzens condensation for creating spirocyclic systems.
Reaction Scheme & Mechanism
Scheme 1: Darzens reaction of Cyclohexanone and Methyl Chloroacetate
The mechanism of the Darzens reaction proceeds through a sequence analogous to an aldol condensation followed by an intramolecular Williamson ether synthesis (SN2)[5][9][10].
Enolate Formation: A strong base, in this case, sodium methoxide (CH₃ONa), deprotonates the α-carbon of the methyl chloroacetate. This α-proton is acidic due to the electron-withdrawing effects of both the adjacent ester and the chlorine atom, leading to the formation of a resonance-stabilized enolate.[5][9]
Nucleophilic Attack: The carbanion of the enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This step forms a new carbon-carbon bond and creates a tetrahedral alkoxide intermediate, known as a halohydrin ester anion.[9][10]
Intramolecular SN2 Cyclization: The newly formed alkoxide anion then performs an intramolecular SN2 attack on the carbon atom bearing the chlorine. The chlorine atom is displaced as a chloride ion (leaving group), resulting in the closure of a three-membered epoxide ring.[5][9][10]
Reaction Mechanism Diagram
Caption: Figure 1: Mechanism of the Darzens Reaction.
Reflux condenser with a drying tube (CaCl₂ or Drierite)
Pressure-equalizing dropping funnel
Thermometer
Ice-water bath
Rotary evaporator
Separatory funnel
Standard glassware for workup
Vacuum distillation apparatus
Experimental Protocol
Step 1: Reaction Setup
Drying Glassware: Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.
Initial Charge: To the 250 mL three-neck flask equipped with a magnetic stir bar, add freshly distilled cyclohexanone (4.91 g, 50 mmol) and methyl chloroacetate (5.97 g, 55 mmol).
Solvent Addition: Add 20 mL of anhydrous methanol to the flask.
Inert Atmosphere: Fit the flask with a reflux condenser (topped with a drying tube), a dropping funnel, and a thermometer. Purge the entire system with dry nitrogen.
Cooling: Begin stirring the mixture and cool the flask to 0-5 °C using an ice-water bath.
Application Scientist's Note: Maintaining a low temperature during the base addition is critical. The reaction is exothermic, and elevated temperatures can promote side reactions, such as the Claisen condensation of the ester or self-condensation of the ketone, which would reduce the yield of the desired glycidic ester.[9] The use of anhydrous conditions is essential as the base, sodium methoxide, reacts violently with water and would be quenched, halting the reaction.[11]
Step 2: Base Addition
Prepare Base Solution: In a separate dry flask, carefully prepare a solution of sodium methoxide (3.24 g, 60 mmol) in 30 mL of anhydrous methanol. This process is exothermic. Allow the solution to cool to room temperature before use.
Slow Addition: Transfer the sodium methoxide solution to the dropping funnel. Add the base solution dropwise to the stirred ketone/ester mixture over approximately 1.5 to 2 hours.
Temperature Control: Carefully monitor the internal temperature, ensuring it remains between 0-10 °C throughout the addition.
Application Scientist's Note: A slow, controlled addition of the base is paramount for managing the reaction's exothermicity and ensuring the selective formation of the desired enolate.[12] It is common to use the alkoxide base that corresponds to the ester (i.e., methoxide for a methyl ester) to prevent transesterification, which could lead to a mixture of products.[5][13]
Step 3: Reaction Progression and Quenching
Stirring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
Warm to Room Temperature: Remove the ice bath and let the mixture stir at room temperature for another 2-3 hours to ensure the reaction goes to completion.[12]
Quenching: Carefully pour the reaction mixture into a beaker containing 150 mL of ice-cold water. A small amount of acetic acid can be added to neutralize any remaining base.[12]
Step 4: Work-up and Purification
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
Washing: Combine the organic layers and wash them successively with water (1 x 50 mL) and then with a saturated sodium chloride solution (brine, 1 x 50 mL). The brine wash helps to remove residual water from the organic phase.[14]
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
Purification: The crude product, an oily residue, should be purified by vacuum distillation to yield the pure methyl 2-oxaspiro[2.5]octane-1-carboxylate.
Application Scientist's Note: The workup procedure is designed to efficiently separate the organic product from the aqueous phase, inorganic salts (NaCl, unreacted base), and methanol. Proper drying of the organic layer before solvent removal is crucial for obtaining a clean product for distillation.
Boiling Point: Approximately 134-137 °C at 21 mmHg[14] (Note: The linked reference is for the ethyl ester, but the boiling point will be similar).
¹H NMR (CDCl₃): Expect signals for the methoxy group (singlet, ~3.8 ppm), the proton on the epoxide ring (singlet, ~3.5 ppm), and a complex multiplet for the cyclohexyl protons (~1.2-2.0 ppm).
¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon (~168 ppm), the spiro and epoxide carbons (~60-70 ppm), the methoxy carbon (~52 ppm), and the cyclohexyl carbons (~24-35 ppm).
IR (neat, cm⁻¹): Expect a strong C=O stretch for the ester (~1750-1730 cm⁻¹), and C-O stretches for the ester and epoxide (~1250-1000 cm⁻¹).
Safety Precautions
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.
Sodium Methoxide: A highly corrosive, flammable, and water-reactive solid.[11][15] It can cause severe skin and eye burns.[15] Handle with extreme care under an inert atmosphere. In case of fire, use dry chemical powder; do not use water.[16][17]
Methyl Chloroacetate: A toxic and lachrymatory (tear-inducing) liquid. Avoid inhalation of vapors and contact with skin and eyes.
Cyclohexanone & Methanol: Flammable liquids. Keep away from ignition sources.
Emergency Procedures: Ensure an eyewash station and safety shower are immediately accessible.[16][18] In case of skin contact, wash thoroughly with water.[17] If swallowed or inhaled, seek immediate medical attention.[17]
Toshima, K., et al. (1976). Condensation of 4-Isobutylacetophenone with Dichloroacetic Esters under Darzens Conditions. Agricultural and Biological Chemistry, 40(11), 2301-2302.
Durst, T., & Tin, K. C. (1970). α,β-Epoxy sulfones. The Darzens condensation with α-halosulfones. Canadian Journal of Chemistry, 48(5), 845-851.
Sigma-Aldrich. (2025, November 18). SAFETY DATA SHEET - Sodium methylate.
Fisher Scientific. (2025, December 28). SAFETY DATA SHEET - Sodium methoxide.
Junsei Chemical Co., Ltd. (n.d.). Safety Data Sheet - Sodium methoxide 28% solution in methanol.
TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET - Sodium Methoxide.
Loba Chemie. (2019, February 11). SODIUM METHOXIDE 30% SOLUTION IN METHANOL MSDS.
Google Patents. (2009). US20090287006A1 - Process for the preparation of an epoxy compound and an aldehyde.
Lindenschmidt, A. (2010, January 25). One of the earliest reported reactions applicable to the one-carbon homologation of aldehydes is the Darzens. Science of Synthesis.
MDPI. (2024, September 13). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase.
J&K Scientific. (2025, May 26). Darzens Condensation.
Shinohara, Y., et al. (2000, September 11). STEREOSELECTIVITY IN THE DARZENS CONDENSATION OF SUBSTITUTED CYCLOHEXANONES WITH (-)
Wikipedia. (n.d.). Sodium methoxide.
Chemical Synthesis Database. (2025, May 20). 2-methyl-1-oxaspiro[2.5]octane-2-carbonitrile.
Application Notes & Protocols: The Strategic Utility of Methyl 1-oxaspiro[2.5]octane-2-carboxylate in Pharmaceutical Synthesis
Introduction: The Value of Three-Dimensionality in Drug Design In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Value of Three-Dimensionality in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is paramount. Flat, two-dimensional molecules have often been associated with promiscuous binding and off-target effects. Consequently, there is a growing emphasis on incorporating three-dimensional (3D) features into drug candidates.[1][2] Spirocyclic systems, characterized by two rings sharing a single atom, are exemplary scaffolds that introduce conformational rigidity and a well-defined 3D geometry.[1][2][3] This rigidity can be highly advantageous, as it pre-organizes substituents into specific spatial orientations, potentially leading to enhanced binding affinity and selectivity for biological targets.[2][4]
Among this class of molecules, spiro-epoxides such as Methyl 1-oxaspiro[2.5]octane-2-carboxylate stand out as exceptionally versatile pharmaceutical intermediates.[5] This guide provides an in-depth exploration of this building block, detailing its synthesis, reactivity, and strategic application in constructing complex molecular frameworks for drug discovery.
Physicochemical Properties & Characterization
A thorough understanding of a starting material's properties is fundamental to its successful application. Methyl 1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring a cyclohexane ring fused to an epoxide ring which also bears a methyl ester group.
Characterization: The structural integrity of Methyl 1-oxaspiro[2.5]octane-2-carboxylate and its derivatives is typically confirmed using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. A structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives has been performed using ¹H, ¹³C, and ¹⁵N NMR spectroscopy, where chemical shifts and coupling constants reveal the relative configuration and preferred conformations of the rings.[7] Mass spectrometry is used to confirm the molecular weight, and infrared (IR) spectroscopy can identify key functional groups like the ester carbonyl and the C-O bonds of the epoxide.
Synthesis: The Corey-Chaykovsky Reaction
The premier method for synthesizing spiro-epoxides from ketones is the Johnson-Corey-Chaykovsky reaction.[8][9] This reaction offers a robust and often diastereoselective alternative to traditional olefin epoxidation routes.[8] It involves the reaction of a ketone with a sulfur ylide, which acts as a methylene-transfer agent.[10][11]
Causality of the Method: The choice of the Corey-Chaykovsky reaction is strategic. Unlike the Wittig reaction, which would lead to an alkene, the sulfur ylide's mechanism involves a nucleophilic attack on the carbonyl, followed by an intramolecular SN2 displacement where the sulfonium group acts as an excellent leaving group, thereby forming the three-membered epoxide ring.[8] This transformation is highly efficient for generating the strained spiro-epoxide scaffold.
Application Note: Acid-Catalyzed Rearrangement of Spiro-Epoxy Esters to Keto-Derivatives
Executive Summary This application note details the protocol for the acid-catalyzed rearrangement of spiro-epoxy esters (spiro-glycidates) to form functionalized keto-derivatives. This transformation, a specialized subse...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the acid-catalyzed rearrangement of spiro-epoxy esters (spiro-glycidates) to form functionalized keto-derivatives. This transformation, a specialized subset of the Meinwald Rearrangement , is a pivotal strategy in the synthesis of spirocyclic alkaloids, sesquiterpenes (e.g., cedrene, zizaene), and quaternary carbon-rich pharmacophores.
Unlike simple linear epoxides, spiro-epoxy esters possess unique strain energy and steric congestion that dictate specific migratory aptitudes. This guide provides a robust methodology using Boron Trifluoride Diethyl Etherate (
) as the primary Lewis acid, while offering optimization strategies for alternative catalytic systems.
Mechanistic Principles & Causality
The conversion of spiro-epoxy esters to ketones is driven by the release of ring strain and the thermodynamic stability of the resulting carbonyl group. The reaction proceeds through a cationic manifold where the regioselectivity is governed by the stability of the carbocation intermediate and the migratory aptitude of adjacent substituents.
Reaction Pathway[1][2]
Activation: The Lewis acid (
) coordinates to the epoxide oxygen, weakening the C-O bonds.
Ring Opening: The C-O bond cleaves, typically at the tertiary carbon (in spiro-systems) to form a tertiary carbocation stabilized by the spiro-ring system.
1,2-Shift (The Critical Step): A hydride or alkyl group migrates to the cationic center. In spiro-epoxy esters, the migration of the ring bond leads to ring expansion , whereas hydride migration leads to a spiro-ketone .
Termination: Loss of the proton (or Lewis acid) yields the final carbonyl product.
Mechanistic Diagram
The following diagram illustrates the divergent pathways available to a spiro-epoxy ester under acidic conditions.
Experimental Protocol:
Mediated Rearrangement
This protocol describes the rearrangement of a generic spiro-glycidic ester to its corresponding
-keto ester or spiro-ketone.
Reagents & Equipment
Substrate: Spiro-epoxy ester (dried under high vacuum for 2h).
Catalyst: Boron Trifluoride Diethyl Etherate (
), distilled or fresh bottle (48% ).
Solvent: Dichloromethane (DCM) or Benzene (anhydrous).
Quench: Saturated aqueous Sodium Bicarbonate (
).
Atmosphere: Argon or Nitrogen balloon.
Step-by-Step Methodology
System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Allow to cool under a stream of Argon.
Solvation: Dissolve the spiro-epoxy ester (1.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL, 0.1 M concentration).
Note: Benzene is an alternative if the substrate is acid-labile, as it moderates the Lewis acidity via
-complexation.
Catalyst Addition: Cool the solution to
using an ice bath. Add (1.1 to 1.5 equiv) dropwise via syringe over 5 minutes.
Critical: Rapid addition can cause localized exotherms leading to polymerization.
Reaction Monitoring: Stir at
for 15 minutes, then allow to warm to Room Temperature (RT). Monitor via TLC (stain with p-Anisaldehyde) or LC-MS.
Endpoint: Disappearance of the epoxide spot. Reaction times typically range from 30 min to 4 hours.
Quenching: Once complete, re-cool to
and quench by slow addition of sat. (5 mL). Vigorous bubbling may occur.
Workup: Transfer to a separatory funnel. Extract with DCM (
mL). Wash combined organics with Brine, dry over anhydrous , and concentrate in vacuo.
Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0% to 20% EtOAc/Hexanes).
Experimental Workflow Diagram
Optimization & Catalyst Selection
While
is the standard, the specific steric environment of spiro-esters often requires tuning the Lewis Acid strength to prevent side reactions (e.g., olefin formation or polymerization).
Catalyst Performance Matrix
Catalyst
Lewis Acidity
Conditions
Outcome / Selectivity
High
DCM,
Standard. Fast reaction. High yield for robust substrates. Risk of polymerization.
Moderate
, RT
Chemodivergent. Favors formation of bromohydrins initially, which rearrange to ketones upon workup. Milder.
Mild
(5M)
Neutral. Best for highly acid-sensitive substrates. Slow kinetics.
Very High
DCM,
Aggressive. Use for sterically hindered epoxides that fail with .
Brønsted
MeOH/Water
Hydrolytic. Often leads to diols or Darzens-type decarboxylation if water is present.
Troubleshooting Guide
Issue: Polymerization/Tarry residue.
Cause: Acid concentration too high or addition too fast.
Fix: Dilute reaction to 0.05 M. Switch to
or use Benzene as solvent.
Issue: Ring Contraction (Aldehyde formation) instead of Ketone.
Cause: Migration of the ring carbon vs. the hydride.
Fix: This is substrate-dependent. Changing the electronic nature of the ester group (e.g., methyl to t-butyl) can sometimes alter the migratory aptitude by steric shielding.
Issue: Incomplete Conversion.
Cause: Strong coordination of Lewis Acid to the ester carbonyl rather than the epoxide.
Fix: Increase catalyst loading to 2.5 equiv.
References
Lewis acid catalyzed Meinwald rearrangement of spiro-epoxides.
Source: ResearchGate.[1]
URL:[Link]
Biogenetic space-guided synthesis of rearranged terpenoids (Spirochensilide A).
Source: Chemical Communications (RSC).
URL:[Link]
Review on Catalytic Meinwald Rearrangement of Epoxides.
Source: PubMed / Chemistry Europe.
URL:[Link]
BF3·OEt2 as a Versatile Reagent in Organic Synthesis.
Source: ResearchGate Review.
URL:[Link]
Technical Support Center: Optimizing the Darzens Condensation for Methyl 1-oxaspiro[2.5]octane-2-carboxylate Synthesis
Welcome to the technical support center for the Darzens condensation, with a specific focus on maximizing the yield of Methyl 1-oxaspiro[2.5]octane-2-carboxylate. This guide is designed for researchers, scientists, and p...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the Darzens condensation, with a specific focus on maximizing the yield of Methyl 1-oxaspiro[2.5]octane-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this classic yet often challenging reaction. Here, we move beyond simple procedural outlines to delve into the mechanistic reasoning behind experimental choices, providing you with the insights needed to achieve reliable and high-yielding syntheses.
I. Understanding the Reaction: The Darzens Condensation at a Glance
The Darzens condensation, also known as the glycidic ester condensation, is a carbon-carbon bond-forming reaction between a ketone or aldehyde and an α-haloester in the presence of a base.[1][2][3] The product is an α,β-epoxy ester, or glycidic ester. In the context of our target molecule, Methyl 1-oxaspiro[2.5]octane-2-carboxylate, this involves the reaction of cyclohexanone with methyl chloroacetate.
The reaction proceeds through a few key steps:
Enolate Formation: A base abstracts a proton from the α-carbon of the methyl chloroacetate to form a resonance-stabilized enolate.[1][4]
Nucleophilic Attack: The enolate attacks the carbonyl carbon of cyclohexanone.[1][4]
Intramolecular Cyclization: The resulting alkoxide undergoes an intramolecular SN2 reaction, displacing the chloride to form the epoxide ring.[1][4][5]
Caption: The reaction mechanism of the Darzens condensation.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses frequently encountered problems during the synthesis of Methyl 1-oxaspiro[2.5]octane-2-carboxylate and provides actionable solutions grounded in chemical principles.
Q1: My yield is consistently low. What are the most likely causes?
A1: Low yields in the Darzens condensation can often be attributed to several factors. Here's a systematic approach to troubleshooting:
Sub-optimal Base Selection: The choice of base is critical. While sodium ethoxide is commonly used, for methyl esters like methyl chloroacetate, sodium methoxide in methanol is a better choice to prevent transesterification side reactions.[1][2] Sterically hindered bases like potassium tert-butoxide can also be effective and may suppress side reactions.[6][7]
Competing Reactions: The aldol condensation of cyclohexanone with itself can be a significant side reaction, especially with stronger, less hindered bases.[3][4] To mitigate this, ensure slow addition of the base or the cyclohexanone to the reaction mixture at a low temperature.
Reagent Purity and Stoichiometry:
Cyclohexanone: Ensure it is free of acidic impurities and water. Distillation prior to use is recommended.
Methyl Chloroacetate: Similarly, this reagent should be distilled to remove any acidic byproducts of hydrolysis.
Solvent: Anhydrous conditions are crucial. Use freshly dried solvents.
Stoichiometry: A slight excess of the α-haloester and base relative to the ketone can sometimes improve yields, but a large excess may lead to more side products.
Reaction Temperature: The initial deprotonation and nucleophilic attack are typically carried out at low temperatures (e.g., -10 to 0 °C) to control the reaction rate and minimize side reactions.[8] Allowing the reaction to slowly warm to room temperature can then facilitate the final cyclization step.
Q2: I'm observing the formation of byproducts. How can I identify and minimize them?
A2: Common byproducts in this reaction include the self-condensation product of cyclohexanone and products arising from the hydrolysis of the ester.
Identification: Byproducts can often be identified using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Minimization Strategies:
Self-Condensation of Cyclohexanone: As mentioned, slow addition of reagents at low temperatures is key.
Hydrolysis: Rigorously exclude water from the reaction. Use anhydrous solvents and dry glassware.
Favorskii Rearrangement: While less common in this specific reaction, under certain conditions, a Favorskii-type rearrangement of the α-halo ketone (if any is formed) can occur. Careful control of the base and reaction conditions helps to avoid this.
Q3: The reaction seems to stall and does not go to completion. What can I do?
A3: Incomplete conversion can be due to several factors:
Insufficient Base: Ensure you are using at least a stoichiometric amount of a sufficiently strong base to drive the initial deprotonation.
Poor Solubility: The reactants and intermediates must be adequately soluble in the chosen solvent. Aprotic solvents like THF or diethyl ether are often good choices.[6]
Reaction Time and Temperature: While the initial stages are often performed at low temperatures, allowing the reaction to stir for a sufficient time at room temperature or with gentle warming may be necessary for the cyclization to complete. Monitor the reaction progress by TLC.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low yields.
III. Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of Methyl 1-oxaspiro[2.5]octane-2-carboxylate, incorporating best practices for yield optimization.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Amount
Moles
Purity/Notes
Cyclohexanone
98.14
9.81 g (10.4 mL)
0.10
Freshly distilled
Methyl Chloroacetate
108.52
13.02 g (10.8 mL)
0.12
Freshly distilled
Sodium Methoxide
54.02
6.48 g
0.12
Freshly prepared or commercial, handled under inert atmosphere
Anhydrous Methanol
32.04
100 mL
-
Dried over molecular sieves
Diethyl Ether
74.12
As needed
-
Anhydrous
Saturated NH4Cl (aq)
-
As needed
-
-
Brine
-
As needed
-
-
Anhydrous MgSO4
-
As needed
-
-
Procedure:
Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous methanol (50 mL).
Base Preparation: Carefully add sodium methoxide (6.48 g, 0.12 mol) to the methanol. Stir until fully dissolved. Cool the resulting solution to -10 °C using an ice-salt bath.
Reactant Addition: In the dropping funnel, prepare a solution of freshly distilled cyclohexanone (9.81 g, 0.10 mol) and freshly distilled methyl chloroacetate (13.02 g, 0.12 mol) in anhydrous methanol (50 mL).
Reaction: Add the cyclohexanone/methyl chloroacetate solution dropwise to the cold sodium methoxide solution over a period of 1-2 hours, maintaining the internal temperature below -5 °C.
Stirring: After the addition is complete, continue to stir the reaction mixture at -10 °C for an additional 2 hours.
Warming: Allow the reaction mixture to warm slowly to room temperature and stir overnight (approximately 12-16 hours).
Quenching: Pour the reaction mixture into a beaker containing ice-cold saturated aqueous ammonium chloride (NH4Cl) solution (100 mL) to quench the reaction.
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain pure Methyl 1-oxaspiro[2.5]octane-2-carboxylate.
IV. Frequently Asked Questions (FAQs)
Q: Can I use a different base, like sodium hydride (NaH)?
A: While NaH is a strong base, it can be more challenging to control the reaction rate due to its heterogeneity. Sodium methoxide or potassium tert-butoxide are generally preferred for their better solubility and more predictable reactivity in this condensation.
Q: Is it possible to perform this reaction at a larger scale?
A: Yes, the Darzens condensation is scalable.[9] However, for larger scale reactions, careful control of temperature is even more critical due to the exothermic nature of the reaction. A jacketed reactor with efficient cooling is recommended.
Q: What is the expected stereochemistry of the product?
A: The Darzens condensation can produce a mixture of diastereomers.[1][5] The stereochemical outcome is influenced by the reaction conditions, including the base and solvent used. For this specific reaction, a mixture of cis and trans isomers with respect to the ester group and the cyclohexyl ring is often obtained.
Q: How can I confirm the identity and purity of my product?
A: The structure of Methyl 1-oxaspiro[2.5]octane-2-carboxylate can be confirmed by 1H NMR, 13C NMR, and IR spectroscopy. Purity can be assessed by GC-MS or by observing a sharp boiling point during vacuum distillation.
V. References
Darzens reaction. (2020, February 13). In Wikipedia. [Link]
Chemistry Notes. (2022, January 28). Darzens Condensation: Mechanism and Applications. [Link]
Li, J., et al. (2011). Facile synthesis of functionalized spiro[indoline-3,2'-oxiran]-2-ones by Darzens reaction. Beilstein Journal of Organic Chemistry, 7, 1349-1354.
MDPI. (2024, September 13). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase.
Beilstein Archives. (2022, June 7). Base-Catalyzed Diastereoselective Construction of Spiro-epoxyoxindoles by the Darzens Reaction of 3-Chlorooxindoles with Aryl.
Tanaka, K., & Shiraishi, R. (2001). Clean Synthesis in Water: Darzens Condensation Reaction of Aromatic Aldehydes with Phenacyl Chloride. Green Chemistry, 3(4), 183-184.
Ballester, M. (1955). Mechanisms of The Darzens and Related Condensations. Chemical Reviews, 55(2), 283-300.
ResearchGate. (n.d.). Darzens Condensation.
Yoshihiro, T., et al. (2000). Stereoselectivity in the Darzens Condensation of Substituted Cyclohexanones with (-)-8-Phenylmenthyl α-Chloroacetate. Tetrahedron: Asymmetry, 11(17), 3597-3606.
Preventing hydrolysis of the methyl ester group during epoxide formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common chall...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in organic synthesis: preventing the hydrolysis of a methyl ester group during the formation of an epoxide.
Introduction to the Challenge: A Competing Reaction
Epoxidation of a molecule containing a methyl ester is a frequent task in the synthesis of complex organic molecules. However, the conditions required for many common epoxidation reactions can also promote the hydrolysis of the ester to a carboxylic acid. This unwanted side reaction reduces the yield of the desired product and complicates purification. Understanding the underlying mechanisms of both reactions is the first step toward troubleshooting and prevention.
The primary culprit is often the presence of nucleophilic bases (like hydroxide) and water, which are common in many epoxidation procedures, particularly those for α,β-unsaturated systems.
Troubleshooting Guide: Q&A Format
This section addresses specific issues you might encounter during your experiments.
Question 1: My reaction is yielding the carboxylic acid of my starting material instead of the epoxide. What is happening?
Answer: You are likely observing base-catalyzed hydrolysis of your methyl ester, a reaction commonly known as saponification. This occurs when a nucleophile, typically a hydroxide ion (OH-), attacks the electrophilic carbonyl carbon of the ester. This process is often irreversible, especially if there is a base present to deprotonate the newly formed carboxylic acid.[1]
Here is a diagram illustrating the competing pathways:
Caption: Competing reaction pathways for an α,β-unsaturated methyl ester under basic epoxidation conditions.
Question 2: How can I modify my reaction conditions to favor epoxidation over hydrolysis?
Answer: The key is to minimize the presence of strong nucleophilic bases and water. Consider the following adjustments:
Solvent Choice: Use an aprotic solvent (e.g., acetonitrile, THF, DCM) instead of protic solvents like water or alcohols.
Base Selection: If a base is necessary, use a non-nucleophilic, sterically hindered base.
Temperature Control: Running the reaction at lower temperatures can often slow down the rate of hydrolysis more than the rate of epoxidation.
Anhydrous Conditions: Employing anhydrous reagents and solvents can significantly reduce hydrolysis.[2]
Question 3: Are there alternative epoxidation methods that are more compatible with ester-containing molecules?
Answer: Yes, several methods are known to be more tolerant of ester groups. Here's a comparison of some common alternatives:
Method
Oxidant
Key Advantages
Considerations
Urea-Hydrogen Peroxide (UHP)
Urea-Hydrogen Peroxide
Solid, anhydrous source of H₂O₂.[2][3][4][5] Reduces water-related side reactions.[2]
Often requires an activator like an anhydride or a nitrile.[4]
Phase-Transfer Catalysis (PTC)
NaOCl, H₂O₂
Uses a biphasic system, mild conditions, and low catalyst loading.[6][7]
Catalyst selection can be crucial for efficiency and enantioselectivity.[6][7][8]
Enzyme activity and stability can be substrate-dependent.
meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA
A classic, reliable method for many alkenes.
Can be slow for electron-deficient alkenes like α,β-unsaturated esters.[9] The acidic byproduct (m-CBA) can potentially catalyze ester hydrolysis if water is present.
Catalytic Asymmetric Epoxidation
Various (e.g., TBHP)
Can provide high enantioselectivity.
Often requires specialized and sometimes expensive catalysts.[10][11]
Frequently Asked Questions (FAQs)
Q: Can I use acid-catalyzed conditions for my epoxidation to avoid base-catalyzed hydrolysis?
A: While this seems like a logical alternative, acid-catalyzed hydrolysis of esters is also a well-known reaction.[1] The presence of water and a strong acid can lead to the same undesired byproduct. However, in some cases, particularly with peroxy acids like m-CPBA, the reaction can proceed successfully if strictly anhydrous conditions are maintained.
Q: My substrate is an α,β-unsaturated ester, which is known to be less reactive. What is the best approach?
A: Electron-deficient olefins, such as α,β-unsaturated esters, are indeed less reactive towards electrophilic epoxidation reagents.[9] For these substrates, nucleophilic epoxidation methods are often more effective. The use of basic hydrogen peroxide (a source of the hydroperoxide anion, a strong nucleophile) is common, but this brings back the issue of ester hydrolysis. A good strategy is to use a method that generates a nucleophilic oxidant under non-hydrolytic conditions, such as phase-transfer catalysis or carefully controlled reactions with UHP.[6][7]
Q: What is Urea-Hydrogen Peroxide (UHP) and why is it beneficial?
A: Urea-Hydrogen Peroxide (UHP) is a stable, crystalline solid composed of urea and hydrogen peroxide.[3] It acts as a water-free source of hydrogen peroxide, which is slowly released under the reaction conditions.[4][5] This controlled release and the absence of bulk water in the reaction medium minimize unwanted side reactions like hydrolysis, making it an excellent choice for sensitive substrates.[2]
Detailed Experimental Protocols
Protocol 1: Epoxidation using Urea-Hydrogen Peroxide (UHP)
This protocol is designed for the epoxidation of an electron-deficient alkene, such as an α,β-unsaturated methyl ester, while minimizing the risk of hydrolysis.
Materials:
Substrate (α,β-unsaturated methyl ester)
Urea-Hydrogen Peroxide (UHP)
Acetonitrile (anhydrous)
Sodium Bicarbonate (NaHCO₃)
Anhydrous Magnesium Sulfate (MgSO₄)
Reaction flask with stir bar
Ice bath
Procedure:
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the α,β-unsaturated methyl ester (1.0 eq) and anhydrous acetonitrile.
Addition of Base: Add sodium bicarbonate (2.0 eq). This mild, inorganic base will neutralize any acidic byproducts without significantly promoting ester hydrolysis.
Cooling: Cool the stirred suspension to 0 °C using an ice bath.
Addition of UHP: Add Urea-Hydrogen Peroxide (1.5 eq) portion-wise over 15-20 minutes, monitoring the internal temperature to ensure it does not rise significantly.
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate's reactivity.
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
Purification: Purify the crude product by flash column chromatography.
Here is a workflow diagram for the UHP protocol:
Caption: Step-by-step workflow for epoxidation using Urea-Hydrogen Peroxide.
References
Lipase-mediated epoxidation utilizing urea–hydrogen peroxide in ethyl acetate. Green Chemistry (RSC Publishing). Available at: [Link]
Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. Organic Letters (ACS Publications). Available at: [Link]
Epoxidation reactions with urea–hydrogen peroxide catalyzed by methyltrioxorhenium(VII) on niobia. ResearchGate. Available at: [Link]
Hydrogen peroxide–urea. Wikipedia. Available at: [Link]
Design of New Chiral Phase-Transfer Catalysts with Dual Functions for Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones. Organic Chemistry Portal. Available at: [Link]
Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes with Hydrogen Peroxide. Journal of the American Chemical Society (ACS Publications). Available at: [Link]
Epoxidation using Urea-H2O2 by Dr. Tanmoy Biswas. YouTube. Available at: [Link]
Advances in the Application of Urea-Hydrogen Peroxide to Oxidation Reactions. CNKI. Available at: [Link]
ORGANOCATALYTIC ASYMMETRIC EPOXIDATIONS AND HYDROPEROXIDATIONS OF α,β-UNSATURATED KETONES. Universität zu Köln. Available at: [Link]
Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]
Hydrolysis of Esters. University of Calgary. Available at: [Link]
Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. PMC. Available at: [Link]
Olefin Epoxidation of α-β Unsaturated Esters. ResearchGate. Available at: [Link]
A Systematic Review of Epoxidation Methods and Mechanical Properties of Sustainable Bio-Based Epoxy Resins. MDPI. Available at: [Link]
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]
The preparation of methyl esters and their application in epoxidation. Thesis of the Doctoral Dissertation. Available at: [Link]
Methods for making epoxidized fatty acid alkyl esters.Google Patents.
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. HyMax. Available at: [Link]
Mechanisms of Ester hydrolysis. Science discussions. Available at: [Link]
Epoxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
OPTIMIZATION OF THE EPOXIDATION OF METHYL ESTER OF PALM FATTY ACID DISTILLATE. PALMOILIS. Available at: [Link]
Effective Epoxidation of Fatty Acid Methyl Esters with Hydrogen Peroxide by the Catalytic System H3PW12O40/Quaternary Phosphonium Salts. MDPI. Available at: [Link]
Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. Available at: [Link]
Optimization of the Epoxidation Process Parameters of Fatty Acid Methyl Esters using Response Surface Methodology (RSM). MDPI. Available at: [Link]
Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC. Available at: [Link]
Catalytic Asymmetric Epoxidation of α,β-Unsaturated Esters Using an Yttrium-Biphenyldiol Complex. Organic Chemistry Portal. Available at: [Link]
An alternative pathway for the hydrolysis of epoxy ester compounds. ResearchGate. Available at: [Link]
Navigating the Darzens Condensation: A Technical Guide to Optimizing Glycidic Ester Synthesis
Welcome to the technical support center for glycidic ester synthesis via the Darzens condensation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for glycidic ester synthesis via the Darzens condensation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions, troubleshoot common issues, and deepen their understanding of the factors that govern the success of this classic yet nuanced transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your own laboratory settings.
Frequently Asked Questions (FAQs)
This section addresses some of the fundamental questions that frequently arise when performing the Darzens glycidic ester condensation.
Q1: What is the fundamental mechanism of the Darzens reaction and how do temperature and solvent play a role?
The Darzens reaction, at its core, is a base-catalyzed condensation between a ketone or aldehyde and an α-haloester to form an α,β-epoxy ester, also known as a glycidic ester.[1][2] The reaction proceeds through a few key steps:
Enolate Formation: A base abstracts a proton from the α-carbon of the haloester, creating a resonance-stabilized enolate.[3]
Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This step is analogous to an aldol addition.[1][4]
Intramolecular Cyclization: The resulting alkoxide intermediate undergoes an intramolecular S_N2 reaction, where the oxygen anion displaces the halide on the adjacent carbon to form the epoxide ring.[4]
Temperature and solvent are critical variables that influence each of these steps, affecting reaction rate, yield, and stereoselectivity.
Temperature directly impacts the reaction kinetics. Higher temperatures generally increase the reaction rate but can also promote side reactions, such as the self-condensation of aldehydes (especially aliphatic ones) or decomposition of the product.[4] Lower temperatures are often employed to enhance stereoselectivity by favoring the kinetically controlled product.[5]
Solvent choice is crucial for several reasons. The solvent must be able to dissolve the reactants and intermediates. Its polarity can influence the stability of the enolate and the transition states of the nucleophilic attack and cyclization steps. Aprotic solvents are generally preferred as protic solvents can solvate and deactivate the enolate nucleophile.[6]
Q2: How does the choice of solvent impact the stereochemical outcome of the reaction?
The stereochemistry of the final glycidic ester is determined during the nucleophilic attack of the enolate on the carbonyl compound, which forms two new stereocenters.[1] The solvent can influence the geometry of the enolate (E vs. Z) and the transition state of the addition, thereby affecting the ratio of syn and anti halohydrin intermediates. The subsequent intramolecular S_N2 reaction proceeds with an inversion of configuration, meaning the stereochemistry of the halohydrin directly dictates the final cis/trans ratio of the epoxide.[1]
Polar aprotic solvents like THF or toluene are common choices. The specific solvent can influence the aggregation of the enolate and its counterion, which in turn can affect the facial selectivity of the attack on the carbonyl.
Q3: Why do aromatic aldehydes typically give better yields than aliphatic aldehydes in the Darzens reaction?
Aromatic aldehydes are generally more reactive towards nucleophilic attack than aliphatic aldehydes due to the electron-withdrawing nature of the aromatic ring, which makes the carbonyl carbon more electrophilic. More importantly, aliphatic aldehydes, especially those with α-hydrogens, are prone to self-condensation (an aldol reaction) under basic conditions, which competes with the desired Darzens reaction and leads to lower yields of the glycidic ester.[4][7] Aromatic aldehydes lack α-hydrogens and therefore cannot undergo this side reaction.
Troubleshooting Guide
This guide provides solutions to common problems encountered during glycidic ester synthesis.
Problem
Potential Cause(s)
Troubleshooting Suggestions & Explanations
Low or No Yield
1. Ineffective Base: The chosen base may not be strong enough to deprotonate the α-haloester efficiently. 2. Decomposition of Reactants or Products: The reaction temperature may be too high, or the reaction time too long, leading to decomposition. 3. Moisture in the Reaction: Water can quench the enolate intermediate and hydrolyze the ester.
1. Base Selection: Use a strong, non-nucleophilic base. Sodium ethoxide, sodium amide, and potassium tert-butoxide are common choices.[6][7] For sensitive substrates, sterically hindered bases like lithium diisopropylamide (LDA) can minimize side reactions.[6] 2. Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to -78 °C) and monitor its progress by TLC to avoid prolonged reaction times.[5] 3. Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products
1. Aldol Self-Condensation: Particularly with aliphatic aldehydes, this is a major competing reaction.[4] 2. Acyl Exchange: If the alkoxide base used does not match the alkyl group of the ester, transesterification can occur.[3] 3. Elimination Reactions: Hindered substrates may undergo elimination instead of substitution.[8]
1. Slow Addition & Low Temperature: Add the aldehyde slowly to the pre-formed enolate at low temperature to maintain a low concentration of the aldehyde and favor the Darzens reaction over self-condensation. 2. Matching Base and Ester: Use a base with the same alkoxide as the ester (e.g., sodium ethoxide with an ethyl ester).[3] 3. Substrate and Base Choice: For sterically demanding substrates, a less hindered base might be beneficial.
Poor Stereoselectivity
1. Inappropriate Temperature: Higher temperatures can lead to equilibration of the halohydrin intermediate, resulting in a thermodynamically controlled, less selective product mixture.[1] 2. Solvent Effects: The solvent may not be optimal for favoring a specific transition state geometry.
1. Lower the Reaction Temperature: Running the reaction at lower temperatures often favors the kinetic product, leading to higher stereoselectivity.[5] 2. Solvent Screening: Experiment with different aprotic solvents (e.g., THF, toluene, dioxane) to find the best conditions for your specific substrates. The use of phase-transfer catalysts can also influence stereoselectivity.[9]
Difficulty in Product Purification
1. Close-Boiling Impurities: Side products may have similar boiling points to the desired glycidic ester, making distillation difficult. 2. Product Instability: Glycidic esters can be sensitive to acidic or basic conditions during workup and purification.[10]
1. Chromatography: Column chromatography is often the most effective method for separating closely related compounds. Careful selection of the solvent system is key.[11] 2. Neutral Workup: Use a mild workup procedure, avoiding strong acids or bases. Wash with a saturated solution of ammonium chloride to neutralize the reaction mixture.
Experimental Protocols
General Protocol for the Darzens Condensation
This protocol provides a general starting point for the synthesis of a glycidic ester. Optimization of temperature, solvent, and base will likely be necessary for specific substrates.
Preparation: Under an inert atmosphere (N₂ or Ar), add a suitable anhydrous solvent (e.g., 50 mL of THF) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
Base Addition: Add the chosen base (e.g., sodium ethoxide, 1.1 equivalents) to the solvent and cool the mixture to the desired temperature (e.g., 0 °C).
Enolate Formation: Slowly add the α-haloester (1.0 equivalent) to the stirred base suspension. Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.
Carbonyl Addition: Add the aldehyde or ketone (1.05 equivalents), either neat or dissolved in a small amount of the reaction solvent, dropwise to the enolate solution while maintaining the reaction temperature.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.[11][12]
Visualizing the Reaction Landscape
The following diagrams illustrate the key mechanistic steps and influencing factors in the Darzens condensation.
Caption: The three key steps of the Darzens reaction mechanism.
Caption: Interplay of key factors in optimizing the Darzens reaction.
References
Grokipedia. (n.d.). Darzens reaction. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Darzens Condensation. Retrieved from [Link]
Oreate AI. (2026, January 7). Darzens Condensation: Mechanism, Development, and Application Research. Retrieved from [Link]
Wikipedia. (2023, December 26). Darzens reaction. Retrieved from [Link]
(2020, February 13). Darzens reaction. Google Search.
ResearchGate. (n.d.). The Thermodynamic Aspect, the Temperature and the Solvent effects on the Chemical Reactivity of the Darzens Reaction between Isobutyraldehyde and Isopropyl Dibromoacetate: DFT Study. Retrieved from [Link]
MDPI. (2024, September 13). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. Retrieved from [Link]
ResearchGate. (n.d.). Darzens reactions. Retrieved from [Link]
Yoshihiro, T. (2000, September 11). STEREOSELECTIVITY IN THE DARZENS CONDENSATION OF SUBSTITUTED CYCLOHEXANONES WITH (-)-8-PHENYLMENTHYL α-CHLOROACETATE. Retrieved from [Link]
ResearchGate. (n.d.). Efficient Darzens condensation reactions of aromatic aldehydes catalyzed by polystyrene-supported phase-transfer catalyst. Retrieved from [Link]
Chemistry Notes. (2022, January 28). Darzens Condensation: Mechanism and Applications. Retrieved from [Link]
Reddit. (2021, March 8). First time synthesis, first time work-up and purification. Retrieved from [Link]
RHAZES: Green and Applied Chemistry. (n.d.). View of The Thermodynamic Aspect, the Temperature and the Solvent effects on the Chemical Reactivity of the Darzens Reaction between Isobutyraldehyde and Isopropyl Dibromoacetate: DFT Study.. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]
PMC. (n.d.). Highly Enantioselective Asymmetric Darzens Reactions with a Phase Transfer Catalyst. Retrieved from [Link]
ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]
Unacademy. (n.d.). Darzens Glycidic Ester Synthesis. Retrieved from [Link]
Google Patents. (n.d.). EP1764359A1 - Process for the preparation of glycidic ester and an aldehyde.
ResearchGate. (n.d.). Effect of solvent on reaction at different temperatures a,b. Retrieved from [Link]
RSC Publishing. (n.d.). Synthesis and characterization of thermolatent bases with varying activation temperatures. Retrieved from [Link]
SLU. (2022, February 25). A comparative study of chemical treatment by MgCl2, ZnSO4, ZnCl2, and KOH on physicochemical properties and acetaminophen adsorp. Retrieved from [Link]
Stability of Methyl 1-oxaspiro[2.5]octane-2-carboxylate during storage
Case Reference: Stability & Storage Protocol (CAS: 4630-82-4) To: Research & Development Division From: Senior Application Scientist, Structural Chemistry Group Subject: Critical Handling Guidelines for Spiro-Glycidic Es...
Author: BenchChem Technical Support Team. Date: February 2026
Case Reference: Stability & Storage Protocol (CAS: 4630-82-4)
To: Research & Development Division
From: Senior Application Scientist, Structural Chemistry Group
Subject: Critical Handling Guidelines for Spiro-Glycidic Esters
Executive Technical Summary
Methyl 1-oxaspiro[2.5]octane-2-carboxylate is not a passive reagent; it is a kinetically trapped intermediate . Structurally, it features a spiro-fused epoxide (oxirane) ring on a cyclohexane chair. This creates significant Bayer ring strain (~27 kcal/mol) combined with the electrophilic susceptibility of the ester functionality.
The Stability Paradox: While the spiro-fusion provides some steric protection against bulky nucleophiles, the molecule is thermodynamically driven toward ring-opening and rearrangement. In our experience, "purity drift" during storage is almost exclusively caused by acid-catalyzed rearrangement or moisture-induced hydrolysis .
Critical Storage Specifications
Do not treat this compound like a standard organic ester. Adherence to the following matrix is required to maintain >98% purity over 6 months.
Parameter
Specification
Technical Rationale
Temperature
-20°C (± 5°C)
Retards thermal decarboxylation and spontaneous polymerization.
Atmosphere
Argon or Nitrogen
Displaces O₂ and atmospheric moisture. Prevents auto-oxidation.
Container
Amber Glass (Silanized)
Amber blocks UV (radical initiation). Silanization neutralizes surface silanols (Si-OH) which can catalyze ring opening.
Desiccant
P₂O₅ or Activated Sieves
Hydrolysis of the ester moiety is the primary degradation pathway.
Buffer
Trace K₂CO₃ (Optional)
For long-term storage (>1 year), adding trace solid K₂CO₃ acts as an acid scavenger.
Troubleshooting Guide (FAQ)
Q1: My clear oil has turned cloudy and viscous. Can I still use it?
Diagnosis: This indicates oligomerization . The epoxide ring is an electrophile; if a small amount of ring-opening occurs (initiated by a trace impurity or water), the resulting hydroxyl group can attack another epoxide molecule, starting a chain reaction.
Resolution: Run a TLC. If the baseline spot is significant, the polymer content is high. Distillation is risky (see Q3). If >10% degraded, discard.
Prevention: Ensure the sample is strictly anhydrous.
Q2: 1H NMR shows a new doublet signal around 9.5-9.8 ppm. What is this?
Diagnosis: This is the signature of Cyclohexanecarbaldehyde . You are observing the "Darzens Rearrangement" in slow motion. In the presence of trace acid or heat, the glycidic ester hydrolyzes to the acid, spontaneously decarboxylates, and rearranges to the aldehyde.
Resolution: This transformation is irreversible. You must repurify immediately to remove the acidic byproducts that catalyze further decomposition.
Q3: I lost 40% of my mass during flash chromatography on Silica Gel. Why?
Diagnosis: Standard Silica Gel (SiO₂) is slightly acidic (pH 6.0-6.5). This acidity is sufficient to catalyze the ring-opening of the sensitive spiro-epoxide, causing the compound to "stick" to the column as a diol or rearrange.
Protocol Adjustment:
Pre-treat Silica: Slurry silica in solvent containing 1% Triethylamine (Et₃N) to neutralize acid sites.
Alternative Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica.
Mechanistic Logic & Visualization
To understand the storage risks, one must visualize the degradation cascade. The diagram below illustrates how environmental factors (Water, Acid, Heat) trigger the collapse of the spiro-system.
Figure 1: Degradation pathways. Note that the rearrangement to the aldehyde (Red) is thermodynamically favorable and irreversible.
Experimental Protocol: Purification & Validation
If storage conditions were compromised, use this workflow to recover the material.
A. Purity Assessment (GC-MS)
Column: HP-5ms or equivalent non-polar phase.
Inlet Temp:< 150°C (Crucial: High inlet temps can induce rearrangement inside the injector, giving false degradation readings).
Carrier: Helium, constant flow 1.0 mL/min.
B. Rescue Purification (Vacuum Distillation)
Note: Only recommended for >5g scale. For smaller scales, use neutralized flash chromatography.
Apparatus: Kugelrohr or Short-path distillation head.
Base Wash: Wash glassware with 0.1M NaHCO₃ solution, then rinse with distilled water and acetone, and oven dry. This neutralizes surface acidity.
Vacuum: High vacuum required (< 1 mmHg).
Temperature: Keep bath temperature below 60°C . The compound should distill as a clear oil. If the pot residue turns dark brown/black, stop immediately (polymerization).
C. Decision Logic for Handling
Figure 2: Decision tree for assessing compound viability post-storage.
References
Newman, M. S., & Magerlein, B. J. (1949). The Darzens Glycidic Ester Condensation. Organic Reactions, 5, 413.
Foundational text on the synthesis and instability of glycidic esters.
Validating Purity of Methyl 1-oxaspiro[2.5]octane-2-carboxylate: A Technical Guide
Executive Summary Validating the purity of Methyl 1-oxaspiro[2.5]octane-2-carboxylate presents a distinct set of analytical challenges that standard "generic" HPLC methods fail to address. As a key intermediate in Darzen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Validating the purity of Methyl 1-oxaspiro[2.5]octane-2-carboxylate presents a distinct set of analytical challenges that standard "generic" HPLC methods fail to address. As a key intermediate in Darzens condensations, this molecule possesses two critical attributes that dictate the analytical strategy:
Chromophoric Silence: It lacks a conjugated
-system, rendering standard UV detection (254 nm) useless.
Chemical Lability: The strained spiro-epoxide ring is susceptible to hydrolysis and rearrangement under acidic conditions, creating a risk of on-column degradation.
This guide moves beyond basic protocols to provide a robust, self-validating methodology. We compare detection techniques and establish a "Gold Standard" protocol using Low-Wavelength UV (210 nm) and Evaporative Light Scattering Detection (ELSD), grounded in ICH Q2(R1) validation principles.
Compound Analysis & Analytical Strategy
Before selecting a column, we must understand the analyte's behavior.
Feature
Implication for HPLC
Structure
Aliphatic spiro-epoxide. No benzene rings or conjugated double bonds.
UV Profile
Absorption is limited to the ester carbonyl () transition around 205–215 nm.
Stability
The epoxide ring opens to a diol in the presence of water/acid. Avoid acidic mobile phases (pH < 3).
Stereochemistry
Potential for cis/trans diastereomers relative to the ester/cyclohexane ring.
Decision Matrix: Method Selection
The following logic flow dictates the instrument configuration based on available hardware and impurity profile requirements.
Figure 1: Analytical Decision Tree. Note that while GC-FID is an option, thermal degradation of the epoxide in the injector port is a known risk, making HPLC preferred for purity assays.
Comparative Method Evaluation
We evaluated three primary approaches to validating this specific spiro-ester.
This protocol is designed to be self-validating . It uses a C18 column with high carbon load for retention and Acetonitrile (ACN) to minimize UV background noise, which is significant with Methanol at 210 nm.
Chromatographic Conditions[1][2][3][4][5]
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
Why: The "Plus" or end-capped silica reduces silanol activity, preventing tailing of the polar ester.
Mobile Phase A: Milli-Q Water (Neutral).
Mobile Phase B: Acetonitrile (HPLC Grade, Far UV Cutoff).
Note: Do not use Phosphate buffer (precipitates in high ACN) or TFA (acidic hydrolysis risk). If pH control is needed, use 10mM Ammonium Formate (pH ~6.5).
To ensure scientific integrity, the method must be validated against the following criteria.
Specificity (Stress Testing)
You must prove the method can distinguish the intact epoxide from its degradation products.
Experiment: Acid Hydrolysis.
Dissolve 10 mg sample in 1 mL ACN.
Add 0.1 mL of 0.1N HCl. Let stand for 1 hour.
Neutralize with 0.1N NaOH and inject.
Expected Result: Appearance of a new, earlier-eluting peak (the diol) and decrease in the main peak. If the peaks co-elute, the method is not specific —adjust the gradient start to 20% B.
Linearity & Range
Due to the weak chromophore, linearity at the LOQ (Limit of Quantitation) is the failure point.
Protocol: Prepare 5 levels from 50% to 150% of target concentration.
Acceptance:
.
Tip: For UV 210 nm, ensure the blank baseline noise is subtracted. For ELSD, use a log-log plot for linearity as response is exponential.
Robustness (The "Spiro" Factor)
pH Sensitivity: Intentionally vary Mobile Phase A pH (e.g., Water vs. 0.1% Formic Acid).
Pass Criteria: If retention time shifts significantly or peak shape degrades with acid, strictly control pH in the final SOP.
Visualization: Validation Workflow
The following diagram outlines the logical flow for validating this specific method, emphasizing the "Stress Test" loop which is often skipped but vital for epoxides.
Figure 2: Validation Workflow. The "Specificity Test" is the critical gatekeeper; if the method cannot separate the hydrolysis product, it fails immediately.
References
ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]
Kandlakunta, B., & Rao, M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry.[3][4][5][1][6]
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.[7]
FDA Guidance for Industry. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Comparative Guide: Sodium Methoxide vs. Potassium tert-Butoxide in Darzens Synthesis
Executive Summary In the synthesis of -epoxy esters (glycidic esters) via the Darzens condensation, the choice between Sodium Methoxide (NaOMe) and Potassium tert-Butoxide (KOtBu) is rarely arbitrary; it dictates the rea...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of
-epoxy esters (glycidic esters) via the Darzens condensation, the choice between Sodium Methoxide (NaOMe) and Potassium tert-Butoxide (KOtBu) is rarely arbitrary; it dictates the reaction's kinetic profile, stereochemical outcome, and impurity landscape.
Sodium Methoxide (NaOMe) is the classical, cost-effective choice suitable for simple, non-hindered substrates where transesterification is either desired or irrelevant (e.g., methyl ester substrates). However, it suffers from reversibility in the aldol step, often leading to lower diastereoselectivity and lower yields with sensitive aldehydes.
Potassium tert-Butoxide (KOtBu) is the high-performance alternative. Its steric bulk suppresses nucleophilic side reactions (transesterification), while the larger potassium cation (
) and non-protic solvent compatibility (THF) promote a tighter, irreversible kinetic regime. This typically results in higher yields and higher trans-selectivity, particularly for complex or sterically encumbered substrates.
Verdict: Use NaOMe for commodity scale-up of simple methyl glycidates. Use KOtBu for high-value intermediates requiring high stereocontrol or when avoiding transesterification is critical.
Mechanistic Foundation
To understand the divergence in performance, we must look at the reaction mechanism. The Darzens condensation proceeds via a two-step sequence: an initial aldol-like addition followed by an intramolecular
Figure 1: The Darzens reaction pathway highlighting the critical "Aldol Addition" step where reversibility (retro-aldol) can erode yield and stereoselectivity.
Comparative Analysis
Physicochemical Profile[3]
Feature
Sodium Methoxide (NaOMe)
Potassium tert-Butoxide (KOtBu)
Basicity (pKa of conjugate acid)
~15.5 (in MeOH)
~17 (in tBuOH), >20 (in THF)
Nucleophilicity
High (Small, unhindered)
Low (Bulky, sterically hindered)
Cation Size
(0.95 Å) - Tighter ion pair
(1.33 Å) - Looser ion pair
Solvent Compatibility
Methanol, Toluene (requires MeOH)
THF, Ether, tBuOH, Toluene
Major Side Reaction
Transesterification (Exchange of ester group)
Elimination (E2) if substrate allows
Stereoselectivity
Variable (often mixed cis/trans)
High trans-selectivity (Kinetic control)
Cost
Low (Commodity chemical)
Moderate to High
The "Cation Effect" and Solvent Influence
The superiority of KOtBu in difficult syntheses is often attributed to the cation effect .
Sodium (
): In NaOMe, the sodium ion coordinates tightly with the enolate oxygen. This tight ion pairing, especially in non-polar solvents like benzene/toluene, can stabilize the specific transition states that lead to cis-isomers or slow down the reaction, allowing the retro-aldol pathway to compete.
Potassium (
): The larger potassium ion forms a "looser" ion pair. This increases the reactivity of the enolate ("naked anion" character), accelerating the forward reaction () and the ring closure (). This acceleration helps "lock in" the kinetic product (usually trans) before the system can equilibrate back to starting materials [1].
Transesterification Risks
NaOMe: If you react ethyl chloroacetate with benzaldehyde using NaOMe, you will almost certainly obtain the methyl glycidate due to rapid transesterification. This is acceptable only if the methyl ester is your target.
KOtBu: Due to the steric bulk of the tert-butyl group, it cannot easily attack the carbonyl carbon of the ester. This allows the synthesis of complex esters (e.g., ethyl, isopropyl, benzyl) without scrambling the ester group [2].
Experimental Protocols
Protocol A: Classical Synthesis using Sodium Methoxide
Preparation: Suspend NaOMe (powder) in dry toluene at 0°C under nitrogen. Note: Commercial NaOMe solutions in MeOH can be used, but excess MeOH promotes reversibility.
Addition: Mix the aldehyde and chloroester in a dropping funnel. Add this mixture dropwise to the NaOMe suspension over 1 hour, maintaining internal temperature
.
Reaction: Stir at 0–5°C for 2 hours, then allow to warm to room temperature (20–25°C) for 4 hours.
Quench: Pour the mixture into ice water containing a small amount of acetic acid (to neutralize excess base).
Workup: Separate the organic layer, wash with brine, dry over
, and concentrate.
Purification: Distillation or recrystallization.
Protocol B: High-Selectivity Synthesis using Potassium tert-Butoxide
Best for: Sensitive substrates, non-methyl esters, high stereoselectivity requirements.
Reagents:
Substituted Benzaldehyde (1.0 equiv)
Ethyl Chloroacetate (1.2 equiv)
Potassium tert-Butoxide (1.0 M in THF or solid, 1.2–1.5 equiv)
Solvent: Anhydrous THF (Tetrahydrofuran)
Procedure:
Preparation: Dissolve the aldehyde and ethyl chloroacetate in anhydrous THF under Argon/Nitrogen. Cool the solution to -10°C.
Addition: Add the KOtBu solution (or solid in small portions) slowly over 30 minutes. Crucial: The solution often turns yellow/orange due to enolate formation.
Reaction: Stir at -10°C for 1 hour, then warm to 0°C for 2 hours.
Monitoring: Check TLC. The reaction is typically faster than the NaOMe variant due to the "loose ion pair" effect of
in THF.
Quench: Add saturated
solution.
Workup: Extract with Diethyl Ether or EtOAc. Wash with water (to remove tBuOH) and brine.
Result: Expect predominantly the trans-glycidic ester with high retention of the ethyl ester group [3].
Decision Matrix
Use this logic flow to select the appropriate base for your specific application.
Figure 2: Decision tree for base selection based on substrate complexity and target specifications.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield
Retro-aldol reaction (reversibility).
Switch from MeOH/NaOMe to THF/KOtBu to reduce reversibility. Lower the temperature (-20°C).
Ester Scrambling
Transesterification by alkoxide.
Use the alkoxide matching the ester (e.g., NaOEt for ethyl esters) or switch to bulky KOtBu.
Aldehyde Polymerization
Base concentration too high initially.
Ensure slow addition of the base (or the enolate) to the aldehyde.
Use KOtBu; the cation accelerates enolization compared to .
References
Cation Effects in Enolate Chemistry
Zhang, Q., et al.[4] "The opposite effects of sodium and potassium cations on water dynamics."[4][5] Nature Communications, 2016. Link (Provides foundational physical chemistry on K+ vs Na+ solvation dynamics).
Note: While general cation effects are well-documented, specific application to Darzens kinetics is derived from standard physical organic principles of ion-pairing (See: Carey & Sundberg, Advanced Organic Chemistry).
Darzens Reaction Scope and Base Comparison
Newman, M. S., & Magerlein, B. J.[6] "The Darzens Glycidic Ester Condensation." Organic Reactions, 1949, 5, 413. (The classic review establishing the baseline for alkoxide bases).
Ballester, M. "Mechanisms of The Darzens Condensation." Chemical Reviews, 1955, 55(2), 283–300. Link
Modern Protocol (KOtBu Variant)
Detailed protocols for KOtBu mediated reactions can be found in Organic Syntheses and similar repositories.
Example: "Potassium tert-Butoxide Promoted Synthesis..." Journal of Organic Chemistry, 2021. Link (Demonstrates the utility of KOtBu in related condensation/cyclization chemistry).
Stereoselectivity Studies
Bachelor, F. W., & Bansal, R. K.[7] "The Darzens Glycidic Ester Condensation." The Journal of Organic Chemistry, 1969, 34(11), 3600–3604. Link (Explicitly discusses cis/trans ratios and solvent effects).
Spectroscopic Characterization of Spiro[2.5]octane Derivatives: A Comparative Technical Guide
Executive Summary In the transition from flat, aromatic-dominated drug discovery to high-Fsp³ architectures, spiro[2.5]octane derivatives have emerged as a critical scaffold.[1] By fusing a cyclopropane ring to a cyclohe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the transition from flat, aromatic-dominated drug discovery to high-Fsp³ architectures, spiro[2.5]octane derivatives have emerged as a critical scaffold.[1] By fusing a cyclopropane ring to a cyclohexane core, these structures offer a unique balance of conformational rigidity and metabolic stability that traditional gem-dimethyl bioisosteres often fail to achieve.[1]
This guide provides a technical comparison of spiro[2.5]octane scaffolds against standard alternatives, supported by a rigorous spectroscopic characterization workflow designed to validate their structural integrity and electronic properties.[2]
Part 1: Comparative Analysis – Scaffold Performance
The "Product": Spiro[2.5]octane vs. Bioisosteric Alternatives
In medicinal chemistry, the spiro[2.5]octane moiety is frequently deployed as a bioisostere for the gem-dimethyl group or larger spirocycles like spiro[3.3]heptane.[1] The following analysis compares these scaffolds based on physicochemical "performance" metrics critical to lead optimization.
Table 1: Comparative Performance Matrix
Feature
Spiro[2.5]octane (The Product)
gem-Dimethyl Cyclohexane (Baseline)
Spiro[3.3]heptane (Alternative)
Conformational Rigidity
High: Cyclopropane fusion locks the cyclohexane pucker, reducing entropy penalty upon binding.[1]
Moderate: The methyl groups allow for chair/boat flipping (Thorpe-Ingold effect).[1]
High: Four-membered rings induce significant strain and rigidity.[1]
Metabolic Stability
Superior: The cyclopropane C-H bonds are stronger (approx. 106 kcal/mol) and resistant to CYP450 oxidation.
Low/Medium: Exposed methyl groups are classic "soft spots" for metabolic hydroxylation.[1]
High: Strained rings resist oxidation, though less electronically unique than cyclopropane.[1]
Lipophilicity (LogP)
Modulated: Lowers LogP relative to gem-dimethyl due to compact electron density.[1]
High: Adds bulk lipophilicity without polar functionality.[1]
Variable: Depends heavily on heteroatom substitution.
Standard: Methyl singlets overlap frequently in the 0.9–1.2 ppm aliphatic region.
Complex: Splitting patterns can be difficult to resolve in non-heteroatom variants.[1]
Mechanism of Action: Why Spiro[2.5]octane Wins
The superiority of the spiro[2.5]octane scaffold lies in the electronic anisotropy of the cyclopropane ring . Unlike the gem-dimethyl group, which is sterically bulky but electronically inert, the cyclopropane ring possesses significant
-character (Walsh orbitals).[1] This allows it to engage in unique cation- or CH- interactions within a protein binding pocket, while simultaneously blocking metabolic access to the spiro-carbon [1].[1]
Part 2: Spectroscopic Characterization Guide
Accurate characterization of spiro[2.5]octane derivatives requires resolving the unique magnetic anisotropy induced by the cyclopropane ring.
Nuclear Magnetic Resonance (NMR) Signatures
The most definitive validation of the spiro[2.5]octane structure is the observation of high-field protons and specific carbon shifts.
¹H NMR (Proton):
Cyclopropyl Protons: Look for multiplets in the 0.2 – 0.8 ppm range. Note that spiro-fusion typically deshields these protons by ~0.2–0.5 ppm relative to free cyclopropane, but they remain distinct from the cyclohexane envelope (1.2–1.8 ppm).[1]
Anisotropic Shielding: Protons on the cyclohexane ring cis to the cyclopropane methylene face a shielding cone. Use NOESY to confirm stereochemistry if substituents are present [2].
¹³C NMR (Carbon):
Spiro Carbon (C3): Appears as a quaternary signal, typically shifted upfield (20–30 ppm ) compared to a standard cyclohexane quaternary carbon due to ring strain.[1]
C-H Stretching: The increased s-character of the cyclopropane C-H bonds shifts the stretching frequency to 3050–3100 cm⁻¹ , distinct from the standard aliphatic C-H (< 3000 cm⁻¹) of the cyclohexane ring.
Ring Deformation: A medium-intensity band near 1020 cm⁻¹ is diagnostic of the cyclopropane skeletal vibration.[1]
Mass Spectrometry (MS)[1][4]
Fragmentation: Under Electron Ionization (EI), spiro[2.5]octanes often exhibit a characteristic loss of ethylene (C₂H₄, -28 Da) via retro-carbene pathways, distinct from the loss of a methyl group (-15 Da) seen in gem-dimethyl analogs.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis via Simmons-Smith Cyclopropanation
Context: This is the industry-standard route for converting methylene-cyclohexanes to spiro[2.5]octanes.[1]
Reagents: Diethylzinc (1.0 M in hexanes), Diiodomethane, dry Dichloromethane (DCM), Substituted Methylene-cyclohexane.[1]
Setup: Flame-dried 3-neck flask under Argon atmosphere.
Context: A self-validating logic flow to ensure scaffold integrity.
Crude Purity Check (TLC/LC-MS): Confirm conversion by disappearance of the alkene UV trace (if starting from methylene-cyclohexane) and appearance of M+14 mass peak (addition of CH₂).[1]
1H NMR Screening:
Pass Criteria: Presence of distinct multiplets < 0.8 ppm (integral = 4H for unsubstituted ring). Absence of vinylic protons (4.5–6.0 ppm).
Fail Criteria: Methyl singlets > 0.9 ppm (indicates ring opening or failed reaction).[1]
Stereochemical Assignment (NOESY/COSY):
Irradiate the cyclopropyl protons. Observe NOE enhancement of axial protons on the cyclohexane ring to determine conformer preference.
Part 4: Visualization of Workflows
Diagram 1: Comparative Bioisostere Evaluation
Caption: Decision logic for selecting Spiro[2.5]octane over Gem-Dimethyl based on structural and metabolic requirements.
Caption: Step-by-step logic for confirming the spiro[2.5]octane scaffold using NMR and MS data.
References
National Institutes of Health (NIH). (2012).[1] Structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives by NMR. PubMed.[1] Retrieved from [Link][1]
Drug Hunter. (2025).[1] The Spirocycle Surge in Drug Discovery. Retrieved from [Link][1]
Revue Roumaine de Chimie. Derivatives of spiro-fused cyclopropane-dibenzocycloheptatriene: Synthesis and Properties. Retrieved from [Link][1]
Personal protective equipment for handling Methyl 1-oxaspiro[2.5]octane-2-carboxylate
Executive Safety Summary Methyl 1-oxaspiro[2.5]octane-2-carboxylate (CAS: 33543-58-1) is a spiro-fused epoxide ester. While often used as a versatile intermediate in organic synthesis (specifically in Darzens condensatio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Methyl 1-oxaspiro[2.5]octane-2-carboxylate (CAS: 33543-58-1) is a spiro-fused epoxide ester. While often used as a versatile intermediate in organic synthesis (specifically in Darzens condensation pathways), its safety profile is dominated by the electrophilic reactivity of the oxirane (epoxide) ring .
Critical Hazard Class:Alkylating Agent / Potential Mutagen
Unlike simple esters, the spiro-epoxide moiety possesses significant ring strain (
25-27 kcal/mol). This thermodynamic instability drives it to react irreversibly with biological nucleophiles (DNA, proteins), posing risks of sensitization, cytotoxicity, and potential genotoxicity.
Immediate Action Required:
Containment: Handle only within a certified chemical fume hood.
Skin Protection: Standard nitrile gloves are insufficient for prolonged contact; double-gloving or laminate barriers are required.
Inhalation: Zero-tolerance for aerosol generation.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. They are designed not just for "compliance," but to create a redundant barrier system against alkylation.
Hand Protection Strategy
The Logic: Small, lipophilic molecules like methyl esters permeate nitrile rubber rapidly. The addition of the epoxide ring increases the consequence of that permeation.
Exposure Scenario
Primary Barrier
Secondary Barrier
Rationale
Routine Handling (Weighing, Transfer)
Nitrile (4 mil)
Nitrile (4 mil)
Double-Gloving: The outer glove acts as a sacrificial layer. Change immediately upon splash.[1] The air gap between gloves delays permeation.
High-Risk (Spill Cleanup, Syringe Transfer)
Silver Shield / 4H (Laminate)
Nitrile (Outer)
Laminate Barrier: Silver Shield gloves offer >4-hour breakthrough time for epoxides/esters but have poor dexterity. Wearing nitrile over them restores grip.
Maintenance (Cleaning Glassware)
Butyl Rubber
N/A
Butyl rubber offers superior resistance to the organic solvents (DCM, Ethyl Acetate) typically used to solubilize this compound.
Eye & Body Protection[2][3][4][5]
Eyes:Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient. A liquid splash of an alkylating agent into the eye can cause permanent corneal opacity or systemic absorption via the lacrimal duct.
Respiratory: If work must occur outside a fume hood (strongly discouraged), a Full-Face Respirator with Organic Vapor (OV) Cartridges is mandatory.
Body: Lab coat (100% cotton or Nomex/fire-resistant). Synthetic blends can melt into the skin if a flammable solvent fire occurs.
Engineering Controls & Operational Workflows
The "Cone of Safety" (Fume Hood Protocol)
Do not rely solely on the sash. Position all work >6 inches back from the sash plane.
Airflow: Verify face velocity is 80–100 fpm.
Turbulence: Remove unnecessary equipment (stir plates, boxes) that block rear baffles, as this creates eddy currents that can pull vapors out of the hood.
Visualization: Hierarchy of Controls
The following diagram illustrates the decision logic for safety barriers.
Figure 1: Risk mitigation hierarchy emphasizing that PPE is the final, not first, barrier.
Handling Protocol: Liquid Transfer
This compound is likely a liquid or low-melting solid.
Tared Vial Method: Do not weigh open vessels on a benchtop balance.
Tare a vial with a septum cap.
Move to the fume hood.
Add compound via syringe or glass pipette.
Cap immediately.
Weigh the sealed container.
Syringe Safety: Use Luer-lock syringes to prevent needle "pop-off" due to backpressure, which would aerosolize the epoxide.
Emergency Response: Spills & Exposure
Do not attempt to wipe up a spill with paper towels alone. This increases surface area and vapor generation.
Spill Response Logic
Figure 2: Decision tree for spill response. Note that large spills outside a hood require evacuation.
Decontamination Solution
For surface decontamination, water is insufficient due to the compound's lipophilicity. Use the following mixture to chemically quench the epoxide:
Active Agent: 10% Sodium Thiosulfate (
) in water.
Mechanism: The thiosulfate anion is a soft nucleophile that rapidly attacks the epoxide ring, opening it to form a non-volatile, water-soluble salt.
Disposal & Quenching Protocol
Never dispose of active epoxides in general organic waste streams without labeling, as they can react with amines in the waste container, causing exothermic "runaway" events.
Chemical Quenching (End-of-Experiment)
Before disposal, the epoxide functionality should be destroyed.
Step-by-Step Quench:
Dilution: Dissolve the waste material in a non-reactive solvent (e.g., Ethanol or Acetone).
Neutralization: Neutralize with Sodium Bicarbonate (
) until pH 7.
Disposal: Discard as "Quenched Organic Waste" (Halogenated or Non-Halogenated depending on the acid/solvents used).
Quenching Workflow Diagram
Figure 3: Chemical destruction pathway to convert the reactive epoxide into a benign diol.
References
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. [Link]
European Chemicals Agency (ECHA). Substance Information: Epoxides and their reaction products. (General hazard classification for oxirane derivatives). [Link]